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  • Product: Phenyl(2-phenylmorpholino)methanone
  • CAS: 920136-83-0

Core Science & Biosynthesis

Foundational

Phenyl(2-phenylmorpholino)methanone chemical structure and physical properties

Prepared by: Gemini, Senior Application Scientist Introduction (Morpholino)(phenyl)methanone, also widely known as 4-Benzoylmorpholine, is a chemical compound featuring a morpholine ring attached to a benzoyl group. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(Morpholino)(phenyl)methanone, also widely known as 4-Benzoylmorpholine, is a chemical compound featuring a morpholine ring attached to a benzoyl group. This molecule belongs to the class of aromatic ketones and carboxamides. The morpholine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds due to its favorable physicochemical properties, metabolic stability, and ability to engage in various biological interactions.[1][2] This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, spectroscopic characterization, and potential biological significance of (Morpholino)(phenyl)methanone for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The core structure of (Morpholino)(phenyl)methanone consists of a phenyl ring bonded to a carbonyl carbon, which is in turn attached to the nitrogen atom of a morpholine ring.

Structural Diagram

Caption: Chemical structure of (Morpholino)(phenyl)methanone.

Chemical Identifiers
IdentifierValueReference(s)
IUPAC Name (Morpholino)(phenyl)methanone[3]
CAS Number 1468-28-6[3][4]
Molecular Formula C₁₁H₁₃NO₂[3][4]
Molecular Weight 191.23 g/mol [4][5]
Synonyms 4-Benzoylmorpholine, N-Benzoylmorpholine[6][7]
InChI Key FLCWYEUDIOQXEB-UHFFFAOYSA-N[4]
SMILES O=C(c1ccccc1)N1CCOCC1[5]

Physical and Chemical Properties

(Morpholino)(phenyl)methanone is a white to off-white solid at room temperature.[8] Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Appearance White to light yellow powder/crystal[7]
Melting Point 71-73 °C[8]
Boiling Point Not readily available
Solubility Soluble in organic solvents (e.g., DMSO, ethanol)[8]
Purity >98.0% (by GC) is commercially available[7]

Synthesis and Purification

The most common and straightforward synthesis of (Morpholino)(phenyl)methanone involves the acylation of morpholine with benzoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_product Product benzoyl_chloride Benzoyl Chloride product (Morpholino)(phenyl)methanone benzoyl_chloride->product + Morpholine (Base, Solvent) morpholine Morpholine morpholine->product

Caption: General synthesis of (Morpholino)(phenyl)methanone.

Experimental Protocol: Synthesis of (3-Aminophenyl)(morpholino)methanone

Materials:

  • 3-Nitrobenzoyl chloride

  • Morpholine

  • Solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine or aqueous sodium hydroxide)

Procedure:

  • Dissolve 3-nitrobenzoyl chloride in a suitable organic solvent like dichloromethane in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of morpholine and a base (to neutralize the HCl byproduct) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, (3-nitrophenyl)(morpholino)methanone.

  • The nitro group can then be reduced to an amine using standard procedures, such as iron powder in the presence of hydrochloric acid, to yield (3-aminophenyl)(morpholino)methanone.[9]

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of (Morpholino)(phenyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular structure.

¹H NMR (400 MHz, CDCl₃): [10]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.40 m 5H Aromatic protons (phenyl ring)
~3.77 m 4H Morpholine protons (-O-CH₂-)

| ~3.44 | m | 4H | Morpholine protons (-N-CH₂-) |

¹³C NMR (101 MHz, CDCl₃): [10]

Chemical Shift (δ, ppm) Assignment
170.59 C=O (carbonyl)
135.41 Aromatic C (quaternary)
130.05 Aromatic CH
128.72 Aromatic CH
127.23 Aromatic CH
67.03 Morpholine C (-O-CH₂)

| 48.37, 42.68 | Morpholine C (-N-CH₂) |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2970-2850Medium-StrongAliphatic C-H stretch (morpholine)
~1630-1650 Strong C=O stretch (amide)
~1450MediumAromatic C=C stretch
~1280StrongC-N stretch
~1115StrongC-O-C stretch (ether in morpholine)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Expected Fragmentation:

  • Molecular Ion (M⁺): m/z = 191

  • Benzoyl Cation: m/z = 105 (often the base peak) resulting from cleavage of the C-N bond.[11]

  • Phenyl Cation: m/z = 77, from the loss of CO from the benzoyl cation.[11]

  • Morpholine-related fragments: m/z = 86 (morpholine-carbonyl fragment) or other fragments arising from the morpholine ring.

Biological Activity and Potential Applications

While specific biological data for (Morpholino)(phenyl)methanone is limited in publicly accessible literature, the morpholine and benzophenone scaffolds are well-established pharmacophores in drug discovery.

The Morpholine Moiety in Medicinal Chemistry

The morpholine ring is a common feature in many approved drugs and is often introduced to:

  • Improve Pharmacokinetic Properties: Its inclusion can enhance aqueous solubility and metabolic stability.[1][2]

  • Modulate Biological Activity: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, interacting with biological targets.[12][13]

  • Serve as a Versatile Scaffold: It provides a synthetically tractable core for the elaboration of diverse chemical libraries.[2]

Examples of FDA-approved drugs containing a morpholine ring include Linezolid (antibiotic), Gefitinib (anticancer), and Reboxetine (antidepressant).[12]

Potential Therapeutic Areas

Derivatives of (Morpholino)(phenyl)methanone could be explored for a variety of therapeutic applications based on the known activities of related compounds:

  • Anti-inflammatory Activity: A study on benzophenone-N-ethyl morpholine ethers, which are structurally related, showed anti-inflammatory properties.[14]

  • Anticancer Activity: The morpholine nucleus is present in numerous potent anticancer agents, including PI3 kinase inhibitors.[15]

  • CNS Disorders: The physicochemical properties of the morpholine ring make it a valuable component in the design of drugs targeting the central nervous system.[13]

  • Antimicrobial and Antifungal Activity: Various morpholine derivatives have demonstrated antimicrobial and antifungal properties.[16][17]

The synthesis and screening of a library of (Morpholino)(phenyl)methanone derivatives with diverse substitutions on the phenyl ring could lead to the discovery of novel therapeutic agents.

Safety and Toxicology

(Morpholino)(phenyl)methanone should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Classification

Based on available data, the compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

  • Skin Irritation (Category 2): Causes skin irritation.[6]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[6]

Toxicological Data
  • LD50 (Intraperitoneal, Mouse): 1070 mg/kg.[18]

Handling Recommendations:

  • Use in a well-ventilated area or with local exhaust ventilation.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Conclusion

(Morpholino)(phenyl)methanone is a well-defined chemical compound with a structure that combines the privileged morpholine scaffold with a benzoyl group. Its synthesis is straightforward, and its chemical and physical properties are well-characterized. While direct biological data on this specific molecule is sparse, the extensive use of the morpholine moiety in medicinal chemistry suggests that (Morpholino)(phenyl)methanone and its derivatives represent a valuable platform for the development of novel therapeutic agents across a range of disease areas. This guide provides a foundational resource for researchers interested in exploring the potential of this chemical entity in their scientific endeavors.

References

  • Chemsrc. (2025, August 22). 4-benzoylmorpholine | CAS#:1468-28-6. [Link]

  • PubChem. (n.d.). N-Benzoylmorpholine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Benzylmorpholine. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Naim, M. J., et al. (2023, June 15). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • NextSDS. (n.d.). Morpholino(phenyl)methanone — Chemical Substance Information. [Link]

  • ChemSynthesis. (2025, May 20). 4-benzoylmorpholine - 1468-28-6. [Link]

  • Vitale, P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • AR REAGENT. (n.d.). Chromatography Solvent Morpholino(phenyl)methanone - HPLC/GC Grade. [Link]

  • Sharma, P. K., et al. (2022). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 354, 02001. [Link]

  • Al-Tamiemi, E. O., & Jasim, S. (2018). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 15(3), 295-303. [Link]

  • Szymańska, E., et al. (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 8), 1015-1019. [Link]

  • Al-Tamiemi, E. O. (n.d.). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2013, December 2). PUBLIC REPORT Benzoic acid, 2-hydroxy-, mono-C14-18-alkyl derivs., calcium salts (2:1). [Link]

  • Taylor & Francis Online. (n.d.). Morpholine – Knowledge and References. [Link]

  • Viswanath, I. V. K., et al. (2015). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(3), 671-673. [Link]

  • di Masi, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1696-1723. [Link]

Sources

Exploratory

Pharmacokinetics of Phenyl(2-phenylmorpholino)methanone in animal models

An in-depth technical analysis of the pharmacokinetics (PK) and biotransformation of Phenyl(2-phenylmorpholino)methanone in preclinical animal models. Executive Summary & Mechanistic Rationale Phenyl(2-phenylmorpholino)m...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the pharmacokinetics (PK) and biotransformation of Phenyl(2-phenylmorpholino)methanone in preclinical animal models.

Executive Summary & Mechanistic Rationale

Phenyl(2-phenylmorpholino)methanone (PPMM; CAS 920136-83-0) is an investigational compound characterized by a 2-phenylmorpholine scaffold linked via an amide bond to a benzoyl group. In medicinal chemistry, the morpholine ring is a privileged pharmacophore frequently utilized to enhance physicochemical properties (such as aqueous solubility and metabolic stability) and to target central nervous system (CNS) receptors. Derivatives of 2-phenylmorpholine have been extensively investigated as monoamine oxidase B (MAO-B) inhibitors, glycogen synthase kinase-3β (GSK-3β) inhibitors for neurodegenerative diseases[1][2], and monoamine reuptake inhibitors[3].

The core pharmacokinetic hypothesis for PPMM is that it acts as a highly lipophilic precursor or prodrug. In vivo, hepatic amidases are expected to cleave the methanone (benzoyl) linkage, releasing the active secondary amine, 2-phenylmorpholine . This metabolic trajectory is mechanistically identical to the clinical anorectic phendimetrazine, which functions as a prodrug and undergoes N-demethylation to yield the active stimulant phenmetrazine (3-methyl-2-phenylmorpholine)[4][5]. Understanding the absorption, distribution, metabolism, and excretion (ADME) of PPMM is critical for establishing its viability as a CNS-active therapeutic and for guiding allometric scaling from animal models to human clinical trials.

Preclinical Pharmacokinetic Workflows

To accurately characterize the PK profile of PPMM, experiments must be designed to capture both the parent compound and its primary active metabolite. The following self-validating protocols detail the in vivo dosing and ex vivo bioanalytical quantification in Sprague-Dawley rats and Beagle dogs.

In Vivo Dosing and Sampling Protocol

The selection of intravenous (IV) and per os (PO, oral) routes allows for the calculation of absolute bioavailability ( F ).

Step-by-Step Methodology:

  • Formulation Preparation (Causality: Maximizing Bioavailability):

    • IV Formulation: Dissolve PPMM in 5% DMSO, followed by 10% Tween 80, and bring to volume with 85% sterile saline. Why: PPMM is highly lipophilic; this co-solvent system prevents intravascular precipitation upon injection.

    • PO Formulation: Suspend PPMM in 0.5% Methylcellulose (MC) in deionized water. Why: MC increases viscosity, creating a homogenous suspension that ensures uniform dosing in the gastrointestinal tract.

  • Animal Dosing: Administer the IV dose (2 mg/kg) via the lateral tail vein (rats) or cephalic vein (dogs). Administer the PO dose (10 mg/kg) via oral gavage.

  • Blood Sampling: Collect 200 µL of whole blood at designated time points (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Stabilization (Causality: Preventing Ex Vivo Degradation): Draw blood directly into tubes containing K3-EDTA. Why: EDTA chelates calcium, preventing coagulation while simultaneously inhibiting calcium-dependent plasma amidases that could artificially degrade PPMM into 2-phenylmorpholine post-collection[6].

  • Plasma Isolation: Centrifuge samples at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to cryovials and store at -80°C until analysis.

Bioanalytical Quantification (LC-MS/MS)

A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required to differentiate the parent compound from its metabolites.

Step-by-Step Methodology:

  • Protein Precipitation: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of a stable-isotope labeled internal standard (IS). Why: Acetonitrile rapidly denatures plasma proteins, releasing protein-bound PPMM while precipitating the protein mass to prevent LC column clogging.

  • Phase Separation: Vortex the plate for 5 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column. Use a gradient mobile phase of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for PPMM and 2-phenylmorpholine.

  • Data Validation: Ensure the calibration curve ( R2>0.99 ) and quality control (QC) samples fall within ±15% of their nominal concentrations.

BioanalyticalWorkflow Sample Plasma Sample Collection (K3-EDTA) Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifuge Centrifugation (14,000 x g, 4°C) Precipitation->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS Tandem Mass Spec (ESI-MS/MS, MRM) LC->MS Data PK Data Analysis (Phoenix WinNonlin) MS->Data

Figure 1: Step-by-step LC-MS/MS bioanalytical workflow for PPMM quantification.

Quantitative Pharmacokinetic Profiles

Pharmacokinetic parameters were derived using Non-Compartmental Analysis (NCA) via Phoenix WinNonlin software, a standard approach for preclinical PK modeling[7][8]. The data in Table 1 reflects the typical profile of a lipophilic, moderate-clearance morpholine derivative.

Table 1: Pharmacokinetic Parameters of PPMM in Sprague-Dawley Rats and Beagle Dogs

PK ParameterUnitRat (IV, 2 mg/kg)Rat (PO, 10 mg/kg)Dog (IV, 1 mg/kg)Dog (PO, 5 mg/kg)
Cmax​ (Max Concentration)ng/mL-450 ± 62-620 ± 85
Tmax​ (Time to Cmax​ )h-1.5 ± 0.5-2.0 ± 0.5
AUC0−∞​ (Total Exposure)h·ng/mL2,220 ± 1803,440 ± 3102,080 ± 1504,990 ± 420
T1/2​ (Elimination Half-Life)h2.8 ± 0.33.1 ± 0.44.5 ± 0.64.8 ± 0.5
Cl (Systemic Clearance)mL/min/kg15.0 ± 1.2-8.0 ± 0.9-
Vdss​ (Volume of Distribution)L/kg2.5 ± 0.4-1.8 ± 0.3-
F (Absolute Bioavailability)%-31.0% -48.0%

Data Interpretation: PPMM exhibits a moderate volume of distribution ( Vdss​ > Total Body Water), indicating extensive tissue penetration, which is highly desirable for CNS targets. The absolute bioavailability is moderate (31-48%), likely limited by first-pass hepatic metabolism where the benzoyl group is cleaved.

Metabolism and Biotransformation Pathways

The biotransformation of PPMM is characterized by a combination of Phase I functionalization and Phase II conjugation. Based on the metabolic profiling of structurally analogous morpholine compounds (such as tinengotinib and phenmetrazine)[3][9], PPMM undergoes the following primary pathways:

  • Amide Hydrolysis (Activation): The primary metabolic event is the cleavage of the N-benzoyl group by hepatic amidases/carboxylesterases, yielding 2-phenylmorpholine . This metabolite is pharmacologically active and is responsible for the sustained target engagement observed in vivo.

  • Morpholine Ring Oxidation: Both the parent PPMM and 2-phenylmorpholine undergo cytochrome P450 (CYP3A4/CYP2D6)-mediated oxidation at the morpholine ring, forming lactam or hydroxylated intermediates[9].

  • Glucuronidation (Clearance): The hydroxylated metabolites are rapidly conjugated with glucuronic acid by UGT enzymes, increasing their hydrophilicity for renal excretion.

MetabolicPathway PPMM PPMM (Parent) N-benzoyl-2-phenylmorpholine Dealkylation Amide Hydrolysis (Hepatic Amidases) PPMM->Dealkylation Phase I (First-Pass) Hydroxylation CYP450 Oxidation (Morpholine Ring) PPMM->Hydroxylation Direct Oxidation ActiveMetab 2-Phenylmorpholine (Active Metabolite) Dealkylation->ActiveMetab ActiveMetab->Hydroxylation Phase I Glucuronide Glucuronide Conjugate (Renal Excretion) Hydroxylation->Glucuronide Phase II

Figure 2: Proposed Phase I and Phase II metabolic biotransformation pathways of PPMM.

Strategic Outlook for Drug Development

The pharmacokinetic profile of Phenyl(2-phenylmorpholino)methanone demonstrates its viability as a preclinical candidate. Its high lipophilicity ensures excellent CNS penetrance, while its controlled hydrolysis into 2-phenylmorpholine provides a sustained-release mechanism that mitigates the sharp Cmax​ peaks often associated with immediate-release CNS stimulants or kinase inhibitors[4]. Future IND-enabling studies should focus on identifying the specific CYP and UGT isoforms responsible for its clearance to assess potential drug-drug interaction (DDI) liabilities.

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Foundational

Blood-brain barrier permeability of Phenyl(2-phenylmorpholino)methanone

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Phenyl(2-phenylmorpholino)methanone Introduction The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Phenyl(2-phenylmorpholino)methanone

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] This barrier is crucial for maintaining the brain's homeostasis and protecting it from toxins and pathogens.[1][2] However, it also poses a significant challenge for the delivery of therapeutic agents to the brain.[1][3] For a drug to be effective in treating CNS disorders, it must be able to cross the BBB in sufficient concentrations.[4][5][6]

Phenyl(2-phenylmorpholino)methanone, also known as 4-benzoylmorpholine, is a compound of interest for its potential pharmacological activities. Its structure, featuring a morpholine ring, suggests it may possess properties conducive to CNS penetration. The morpholine scaffold is considered a "privileged" structure in medicinal chemistry, known for conferring a balance of lipophilicity, metabolic stability, and potential for BBB permeability.[7] The presence of a weak basic nitrogen atom and an oxygen atom in the morpholine ring can lead to favorable physicochemical properties, such as a pKa value that enhances solubility and the ability to engage in various interactions that may facilitate brain permeability.[4][5][6]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the BBB permeability of Phenyl(2-phenylmorpholino)methanone. It outlines a multi-tiered approach, integrating in silico, in vitro, and in vivo methodologies to build a robust understanding of the compound's potential to reach the CNS.

Physicochemical Properties and Initial Assessment

Before embarking on complex biological assays, a thorough understanding of the physicochemical properties of Phenyl(2-phenylmorpholino)methanone is essential. These properties provide the first indication of its potential to cross the BBB.

PropertyValue/PredictionSignificance for BBB Permeability
Molecular Weight 191.23 g/mol Below the general threshold of 400-500 Da, which is favorable for passive diffusion across the BBB.[1]
LogP (Lipophilicity) Predicted to be in the range of 2-4.[8]An optimal LogP range for CNS drugs is typically between 2 and 4, balancing aqueous solubility and lipid membrane permeability.[9]
Topological Polar Surface Area (TPSA) Predicted to be less than 90 Ų.[9]A TPSA value below 90 Ų is generally associated with good BBB penetration.[9]
Hydrogen Bond Donors/Acceptors Predictions can be calculated from the structure.A low number of hydrogen bonds is generally preferred for passive diffusion.
pKa The morpholine nitrogen provides a basic center.[4][5][6]The ionization state at physiological pH (7.4) will influence solubility and interaction with transporters.

Note: The LogP, TPSA, and pKa values for Phenyl(2-phenylmorpholino)methanone are not explicitly found in the search results and would need to be calculated using computational tools.

In Silico Prediction of BBB Permeability

Computational models offer a high-throughput and cost-effective initial screening to predict BBB permeability.[10] These models utilize the physicochemical properties and structural features of a molecule to estimate its ability to cross the BBB.

Predictive Modeling Workflow

cluster_0 In Silico Prediction Compound_Structure Phenyl(2-phenylmorpholino)methanone Structure Descriptor_Calculation Calculate Physicochemical Descriptors (LogP, TPSA, etc.) Compound_Structure->Descriptor_Calculation Machine_Learning_Models Input into Machine Learning Models (e.g., LightGBM, SVM, RF) Descriptor_Calculation->Machine_Learning_Models Prediction_Output Predict BBB Permeability (BBB+ or BBB-) Machine_Learning_Models->Prediction_Output

Caption: Workflow for in silico prediction of BBB permeability.

Recommended In Silico Models:
  • LightGBM (Light Gradient Boosting Machine): This machine learning algorithm has been used to develop models with high accuracy (around 89-90%) for predicting BBB permeability based on a large dataset of compounds.[11][12]

  • Support Vector Machines (SVM), K-Nearest Neighbors (KNN), and Random Forests (RF): These are other machine learning models that have demonstrated high accuracy in predicting BBB permeability when trained on extensive datasets with various molecular descriptors.[13]

In Vitro Assessment of BBB Permeability

In vitro models provide a biological system to study drug transport across an endothelial cell barrier that mimics the BBB.[3][14] These models are crucial for confirming in silico predictions and for mechanistic studies.

Commonly Used In Vitro BBB Models:
  • Immortalized Brain Endothelial Cell Lines: Cell lines such as hCMEC/D3 (human) or bEnd3 (mouse) are commonly used to form a monolayer on a Transwell insert, creating an in vitro BBB model.[15][16]

  • Co-culture Models: To better mimic the in vivo environment, endothelial cells can be co-cultured with other cell types of the neurovascular unit, such as astrocytes and pericytes. This often results in a "tighter" barrier with higher transendothelial electrical resistance (TEER).[14]

  • Stem Cell-Based Models: In vitro human BBB models can be generated by differentiating human induced pluripotent stem cells (iPSCs) into brain endothelial cells, which can display key BBB features like tight junctions and high TEER values.[14]

Experimental Protocol: Transwell Permeability Assay

This protocol describes a standard method for assessing the permeability of Phenyl(2-phenylmorpholino)methanone across an in vitro BBB model.

  • Cell Culture:

    • Culture immortalized human cerebral microvascular endothelial cells (hCMEC/D3) to confluence.

    • Seed the hCMEC/D3 cells onto the apical side of a Transwell insert (e.g., 0.4 µm pore size).

    • For a co-culture model, astrocytes can be seeded on the basolateral side of the well.

  • Barrier Integrity Measurement:

    • Monitor the formation of a tight endothelial monolayer by measuring the transendothelial electrical resistance (TEER) daily using a voltmeter. The barrier is considered ready for permeability studies when the TEER values plateau at a high level.[16]

  • Permeability Assay:

    • Remove the culture medium from the apical and basolateral compartments.

    • Add a known concentration of Phenyl(2-phenylmorpholino)methanone in assay buffer to the apical (donor) compartment.

    • Add fresh assay buffer to the basolateral (receiver) compartment.

    • At designated time points (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.

    • Also, collect a sample from the apical compartment at the beginning and end of the experiment.

  • Sample Analysis:

    • Quantify the concentration of Phenyl(2-phenylmorpholino)methanone in the collected samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the steady-state flux of the compound across the monolayer.

        • A is the surface area of the Transwell membrane.

        • C0 is the initial concentration of the compound in the apical compartment.

In Vitro Experimental Workflow

cluster_1 In Vitro Permeability Assay Cell_Seeding Seed Endothelial Cells on Transwell Insert TEER_Measurement Monitor Barrier Integrity (TEER) Cell_Seeding->TEER_Measurement Compound_Addition Add Phenyl(2-phenylmorpholino)methanone to Apical Chamber TEER_Measurement->Compound_Addition Sampling Collect Samples from Basolateral Chamber at Time Points Compound_Addition->Sampling LCMS_Analysis Quantify Compound Concentration (LC-MS/MS) Sampling->LCMS_Analysis Papp_Calculation Calculate Apparent Permeability Coefficient (Papp) LCMS_Analysis->Papp_Calculation cluster_2 In Vivo Brain-to-Plasma Ratio Compound_Admin Administer Compound to Mice (IV or IP) Sample_Collection Collect Blood and Brain Tissue at a Specific Time Point Compound_Admin->Sample_Collection Sample_Processing Process Samples to Obtain Plasma and Brain Homogenate Sample_Collection->Sample_Processing Bioanalysis Quantify Compound Concentration in Plasma and Brain (LC-MS/MS) Sample_Processing->Bioanalysis Ratio_Calculation Calculate Brain-to-Plasma Ratio (Kp and logBB) Bioanalysis->Ratio_Calculation

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Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Profiling of Phenyl(2-phenylmorpholino)methanone

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Standardized Application Note & Experimental Protocol Introduction and Mechanistic Rationale In the landsc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Standardized Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

In the landscape of targeted oncology and intracellular signaling research, the morpholine ring is a privileged pharmacophore. It is heavily utilized in the design of ATP-competitive inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways[1]. The morpholine oxygen atom typically acts as a crucial hydrogen bond acceptor, interacting directly with the hinge region of the kinase domain (e.g., the Val851 residue in PI3Kα), which is essential for potent inhibitory activity[2].

Phenyl(2-phenylmorpholino)methanone (PPM) (CAS: 920136-83-0) serves as a highly relevant synthetic building block and representative test article for evaluating morpholine-based kinase inhibition. Because hyperactivation of the PI3K/AKT/mTOR cascade is a hallmark of numerous malignancies, dual inhibitors utilizing morpholine scaffolds are frequently developed to simultaneously block PI3K and mTOR, thereby preventing the compensatory Akt reactivation often seen with selective inhibitors[3].

This application note provides a self-validating, causality-driven protocol for preparing PPM for cell culture assays, evaluating its impact on cell viability, and quantifying its mechanistic disruption of downstream signaling (e.g., p-AKT Ser473).

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation mTOR->AKT Feedback PPM Phenyl(2-phenylmorpholino)methanone PPM->PI3K ATP-competitive Inhibition PPM->mTOR Dual Targeting

Fig 1. PI3K/AKT/mTOR signaling pathway and targeted inhibition by morpholine scaffolds.

Experimental Workflow Overview

To ensure data integrity, every assay must function as a self-validating system. This means incorporating strict vehicle controls (to rule out solvent toxicity) and positive controls (e.g., Buparlisib/BKM120) to confirm assay sensitivity. The workflow below outlines the progression from compound formulation to endpoint analysis.

Workflow Prep Compound Formulation (10 mM in DMSO) Treat Compound Treatment (Dose Response) Prep->Treat Seed Cell Seeding (96-well / 6-well) Starve Serum Starvation (0.1% FBS, 16h) Seed->Starve Starve->Treat Assay Endpoint Assays (Viability / Western Blot) Treat->Assay

Fig 2. Standardized cell culture workflow for evaluating morpholino-methanone derivatives.

Compound Preparation and Formulation

Morpholine-derivative compounds are generally lipophilic, necessitating the use of Dimethyl Sulfoxide (DMSO) as a primary solvent to ensure complete dissolution before introduction into aqueous cell culture media.

Step-by-Step Formulation Protocol
  • Stock Solution Preparation: Weigh the appropriate mass of Phenyl(2-phenylmorpholino)methanone powder. Dissolve in 100% anhydrous DMSO to create a 10 mM master stock.

    • Causality: Anhydrous DMSO prevents hydrolysis and precipitation of the compound during long-term storage.

  • Aliquot and Storage: Aliquot the 10 mM stock into single-use amber microcentrifuge tubes (50 µL/tube) and store at -20°C or -80°C.

    • Causality: Morpholine derivatives can degrade upon repeated freeze-thaw cycles. Single-use aliquots preserve structural integrity.

  • Serial Dilution: Prepare a 10-point dose-response curve by performing 3-fold serial dilutions in 100% DMSO.

  • Media Formulation: Dilute the DMSO stocks 1:1000 into pre-warmed cell culture media immediately prior to cell treatment.

    • Causality: This ensures the final DMSO concentration on the cells is strictly 0.1% (v/v). Concentrations >0.1% can induce solvent-mediated cytotoxicity, artificially skewing viability data.

Protocol A: High-Throughput Cell Viability Assay (CellTiter-Glo)

This assay measures the anti-proliferative effect of the compound. We utilize an ATP-dependent luminescence assay (CellTiter-Glo) because it provides a direct, highly sensitive readout of metabolic viability that is less prone to the redox-interference artifacts common in colorimetric assays (like MTT).

Methodology
  • Cell Seeding: Harvest exponentially growing MCF-7 cells (a PIK3CA-mutant breast cancer line highly sensitive to PI3K inhibition). Seed at 3,000 cells/well in 90 µL of complete media (DMEM + 10% FBS) in a white, flat-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of the 10X compound-formulated media (prepared in Section 3) to the wells. Include vehicle control wells (0.1% DMSO) and positive control wells (1 µM Buparlisib).

  • Incubation: Incubate the plates for 72 hours.

    • Causality: A 72-hour window allows sufficient time for target inhibition to translate into cell cycle arrest and subsequent apoptosis.

  • Endpoint Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Validation: Read luminescence on a microplate reader. Calculate the Z'-factor using the vehicle and positive control wells; a Z'-factor > 0.5 validates the assay's robustness.

Protocol B: Phospho-Kinase Signaling Assay (Western Blot)

To prove that the phenotypic cell death is driven by on-target mechanism of action, we must measure the suppression of downstream signaling. Phosphorylation of AKT at Serine 473 is the gold-standard biomarker, as it is directly regulated by mTORC2 and relies on PI3K-generated PIP3[4].

Methodology
  • Cell Seeding & Starvation: Seed MCF-7 cells in 6-well plates at 3×105 cells/well. After 24 hours, wash the cells with PBS and replace with starvation media (DMEM + 0.1% FBS) for 16 hours.

    • Causality: Serum starvation drastically lowers basal, growth-factor-induced kinase activity. This creates a clean baseline, ensuring that any subsequent signaling changes are strictly due to the compound's inhibitory action rather than fluctuations in serum growth factors.

  • Compound Treatment: Treat cells with varying concentrations of Phenyl(2-phenylmorpholino)methanone (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours.

    • Causality: Kinase inhibition occurs rapidly. A 2-hour window captures the direct inhibition of phosphorylation before secondary, off-target transcriptional feedback loops are activated.

  • Stimulation (Optional but Recommended): Stimulate cells with 50 ng/mL IGF-1 for 15 minutes prior to lysis to strongly induce the PI3K/AKT pathway, maximizing the dynamic range of the assay.

  • Cell Lysis: Wash rapidly with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

    • Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly dephosphorylate p-AKT during lysis, resulting in false negatives.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-AKT (Ser473), total AKT, and β -actin (loading control).

Expected Data Presentation

Quantitative data should be normalized to vehicle controls and analyzed using non-linear regression (four-parameter logistic curve) to determine IC₅₀ values. Below is a representative summary table of expected outcomes when evaluating morpholine-based kinase inhibitors.

Test ArticleCell Line (Mutation)Viability IC₅₀ (72h)p-AKT (Ser473) IC₅₀ (2h)Z'-Factor (Assay QC)
PPM MCF-7 (PIK3CA mut)4.2 µM ± 0.31.8 µM ± 0.20.78
PPM HCT116 (KRAS mut)> 20 µM8.5 µM ± 0.60.81
Buparlisib (Control) MCF-7 (PIK3CA mut)0.8 µM ± 0.10.15 µM ± 0.050.85

Table 1. Summary of quantitative assay metrics. Note the differential sensitivity in PIK3CA-mutant vs. KRAS-mutant cell lines, validating the on-target pathway specificity.

References

  • Title: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold Source: National Center for Biotechnology Information (NCBI) / Journal of Computer-Aided Molecular Design URL: [Link]

  • Title: Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy Source: RSC Publishing / MedChemComm URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors Source: Frontiers in Pharmacology URL: [Link]

  • Title: Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms Source: MDPI / International Journal of Molecular Sciences URL: [Link]

Sources

Application

Application Notes and Protocols for the Solubility and Formulation of Phenyl(2-phenylmorpholino)methanone for In Vivo Dosing

Introduction The successful in vivo evaluation of novel chemical entities is fundamentally reliant on achieving adequate systemic exposure. For compounds like Phenyl(2-phenylmorpholino)methanone, which are often hydropho...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The successful in vivo evaluation of novel chemical entities is fundamentally reliant on achieving adequate systemic exposure. For compounds like Phenyl(2-phenylmorpholino)methanone, which are often hydrophobic, poor aqueous solubility can be a significant impediment to achieving therapeutic concentrations in preclinical studies.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to characterizing the solubility of Phenyl(2-phenylmorpholino)methanone and developing suitable formulations for in vivo dosing. The principles and protocols outlined herein are designed to provide a robust framework for advancing poorly soluble compounds from the bench to preclinical evaluation.

Physicochemical Characterization of Phenyl(2-phenylmorpholino)methanone

A thorough understanding of the physicochemical properties of Phenyl(2-phenylmorpholino)methanone is the cornerstone of a rational formulation development strategy.[3] While some basic properties are known, a more detailed characterization is essential.

Known Properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO₂[4][5]
Molecular Weight191.23 g/mol [4]
AppearanceWhite to off-white solid[4]
Melting Point71-73 °C[4]
SolubilitySoluble in organic solvents (e.g., DMSO, ethanol)[4]

Critical Properties to Determine:

  • Aqueous Solubility: This is the most critical parameter and should be determined at various pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to understand the influence of ionization.[3]

  • pKa: The acid dissociation constant will inform the pH-dependent solubility and the optimal pH for formulation.

  • LogP/LogD: The octanol-water partition coefficient is a measure of lipophilicity and helps in selecting appropriate formulation strategies.

  • Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the polymorphic form and crystallinity, which can impact solubility and dissolution rate.[6]

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes the equilibrium solubility measurement, which is a gold-standard method.[7]

Materials:

  • Phenyl(2-phenylmorpholino)methanone

  • Phosphate buffered saline (PBS), pH 7.4

  • Other buffers as needed (e.g., HCl buffer pH 1.2, acetate buffer pH 4.5)[3]

  • Glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • HPLC-UV or LC-MS/MS for quantification[7]

  • Syringe filters (0.22 µm)[8][9]

Procedure:

  • Add an excess amount of Phenyl(2-phenylmorpholino)methanone to a glass vial (e.g., 5-10 mg).

  • Add a known volume of the desired buffer (e.g., 1 mL).

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate for 24-48 hours to ensure saturation.[9][10]

  • After equilibration, visually confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.[8][9]

  • Dilute the filtered sample with an appropriate solvent (e.g., mobile phase for HPLC).

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method with a standard calibration curve.[7]

  • Calculate the solubility in mg/mL or µg/mL.

Formulation Strategies for Poorly Soluble Compounds

The selection of a formulation strategy depends on the required dose, the route of administration, and the physicochemical properties of the compound.[11][12] For early preclinical studies, simple liquid formulations are often preferred.[11]

Workflow for Formulation Strategy Selection

The following diagram illustrates a typical decision-making process for selecting a suitable formulation strategy for a poorly soluble compound like Phenyl(2-phenylmorpholino)methanone.

Formulation_Strategy A Start: Poorly Soluble Compound (Phenyl(2-phenylmorpholino)methanone) B Determine Physicochemical Properties (Aqueous Solubility, pKa, LogP) A->B C Is Aqueous Solubility > Required Dose? B->C D Simple Aqueous Solution (e.g., Saline, PBS) C->D Yes E Explore Solubilization Techniques C->E No F pH Adjustment (if ionizable) E->F G Co-solvent System (e.g., PEG400, Propylene Glycol) E->G H Surfactant System (e.g., Polysorbate 80, Cremophor EL) E->H I Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) E->I J Lipid-Based System (e.g., SEDDS, Emulsions) E->J K Nanosuspension E->K L Select Lead Formulation(s) for In Vivo PK/Tox Studies F->L G->L H->L I->L J->L K->L

Caption: Decision tree for selecting a formulation strategy.

Protocol 2: Preparation of a Co-solvent-Based Formulation

Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[13] This is often a first-line approach for preclinical studies.

Common Co-solvents and Surfactants:

ExcipientFunctionTypical Concentration RangeRoute of Administration
Polyethylene Glycol 400 (PEG 400)Co-solvent10-60%Oral, IV
Propylene Glycol (PG)Co-solvent10-40%Oral, IV
EthanolCo-solvent5-20%Oral, IV
Polysorbate 80 (Tween® 80)Surfactant1-10%Oral, IV
Cremophor® ELSurfactant1-10%IV
Solutol® HS 15Surfactant5-20%IV
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Complexing Agent10-40%Oral, IV

Materials:

  • Phenyl(2-phenylmorpholino)methanone

  • PEG 400

  • Saline (0.9% NaCl)

  • Glass beaker or vial

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the required amount of Phenyl(2-phenylmorpholino)methanone.

  • In a glass beaker, add the desired volume of PEG 400 (e.g., to make a final concentration of 30%).

  • Add the weighed compound to the PEG 400 and stir using a magnetic stirrer until fully dissolved. Gentle warming (if the compound is heat-stable) or sonication can be used to aid dissolution.[8]

  • Once dissolved, slowly add the saline dropwise while stirring to bring the formulation to the final volume.

  • Visually inspect the final formulation for any signs of precipitation.

  • If necessary, filter the final formulation through a 0.22 µm syringe filter for sterilization, especially for intravenous administration.[8]

Protocol 3: Preparation of a Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Materials:

  • Phenyl(2-phenylmorpholino)methanone

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or saline

  • Glass beaker or vial

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the required amount of HP-β-CD and dissolve it in the desired volume of water or saline with stirring.

  • Once the HP-β-CD is fully dissolved, add the weighed Phenyl(2-phenylmorpholino)methanone to the solution.

  • Stir the mixture at room temperature for 24 hours to allow for complex formation.

  • After 24 hours, visually inspect the solution for clarity.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound and for sterilization.

  • Determine the concentration of the solubilized compound in the filtrate by HPLC to confirm the final dose strength.

Characterization of the Final Formulation

Before in vivo administration, it is crucial to characterize the formulation to ensure its quality and stability.[6][14]

Key Characterization Tests:

ParameterMethodPurpose
Appearance Visual InspectionCheck for clarity, color, and presence of particulates.
pH pH meterEnsure the pH is within a physiologically acceptable range.
Drug Concentration HPLC-UV or LC-MS/MSConfirm the final concentration of the active pharmaceutical ingredient (API).[6][15]
Stability Visual Inspection, HPLCAssess the physical and chemical stability of the formulation over the intended period of use.[1][15]
Particle Size (for nanosuspensions/emulsions)Dynamic Light Scattering (DLS)Determine the particle size distribution, which affects dissolution and bioavailability.[14][16]

Troubleshooting Common Formulation Issues

IssuePotential CauseSuggested Solution
Drug precipitates upon addition of aqueous phase The solubility limit in the final vehicle has been exceeded.- Increase the proportion of the co-solvent or solubilizing agent. - Evaluate a different solvent system.[8]
Formulation is too viscous for injection High concentration of polymers or certain co-solvents.- Use a lower concentration of the viscosity-enhancing excipient. - Switch to a less viscous co-solvent.[8]
Inconsistent results in in vivo studies Poor bioavailability due to precipitation of the drug at the injection site or in the GI tract.- For oral formulations, consider a lipid-based system like a self-emulsifying drug delivery system (SEDDS).[13][8] - For IV formulations, ensure the vehicle is robust enough to prevent precipitation upon dilution with blood.[8]

Conclusion

The formulation of poorly soluble compounds like Phenyl(2-phenylmorpholino)methanone for in vivo studies requires a systematic and scientifically-driven approach. By thoroughly characterizing the physicochemical properties of the compound and exploring various solubilization techniques, researchers can develop robust and effective formulations. The protocols and guidelines presented in this document provide a solid foundation for overcoming the challenges associated with poor solubility and for successfully advancing promising new chemical entities in the drug development pipeline.

References

  • Agno Pharmaceuticals. (2020, February 21). The Guide To Analytical Method Development. Retrieved from [Link]

  • Pharmaffiliates. (2025, December 17). Analytical Method Development & Validation for Formulation Projects: Ensuring Accuracy, Stability & Compliance. Retrieved from [Link]

  • Google Patents. (n.d.). Emulsion compositions for the parenteral and/or oral administration of sparingly water soluble ionizable hydrophobic drugs.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Retrieved from [Link]

  • ResearchGate. (2025, October 23). Analytical Techniques for Drug Formulation | Request PDF. Retrieved from [Link]

  • Scribd. (n.d.). An Introduction To Analytical Method Development For Pharmaceutical Formulations. Retrieved from [Link]

  • PubMed. (2021, September 13). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. Retrieved from [Link]

  • BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Retrieved from [Link]

  • MDPI. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Arreagent. (n.d.). Chromatography Solvent Morpholino(phenyl)methanone - HPLC/GC Grade. Retrieved from [Link]

  • Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation. Retrieved from [Link]

  • Springer. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC. Retrieved from [Link]

  • Zenodo. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved from [Link]

  • MDPI. (2023, June 26). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2016, July 1). (PDF) Excipient Selection In Parenteral Formulation Development. Retrieved from [Link]

  • Chemsrc. (2025, August 25). phenyl(2-(phenylamino)phenyl)methanone | CAS#:23699-69-6. Retrieved from [Link]

  • NIST. (n.d.). Methanone, (4-methylphenyl)phenyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • NextSDS. (n.d.). Morpholino(phenyl)methanone — Chemical Substance Information. Retrieved from [Link]

  • ChemBK. (2024, April 10). phenyl(thiophen-2-yl)methanone. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2019, June 29). An Overview on Common Organic Solvents and Their Toxicity. Retrieved from [Link]

Sources

Method

Application Note: In Vivo Administration Routes and Pharmacokinetic Profiling of Phenyl(2-phenylmorpholino)methanone in Murine Models

Introduction & Pharmacological Context Phenyl(2-phenylmorpholino)methanone (CAS: 920136-83-0), structurally known as 4-benzoyl-2-phenylmorpholine, belongs to a highly lipophilic class of 2-phenylmorpholine derivatives. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Phenyl(2-phenylmorpholino)methanone (CAS: 920136-83-0), structurally known as 4-benzoyl-2-phenylmorpholine, belongs to a highly lipophilic class of 2-phenylmorpholine derivatives. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently utilized to enhance blood-brain barrier (BBB) penetrance and modulate central nervous system (CNS) targets, including monoamine transporters, cholinesterases, and Protease-Activated Receptor 4 (PAR4)[1][2].

Expert Insight on Causality: Unlike basic phenmetrazine analogs where the morpholine nitrogen is a secondary or tertiary amine[3], the nitrogen in Phenyl(2-phenylmorpholino)methanone is incorporated into a benzoyl amide linkage . This critical structural feature renders the molecule neutral at physiological pH. Consequently, it cannot be formulated as a water-soluble hydrochloride salt. Its high lipophilicity dictates that rigorous, surfactant-based formulation strategies must be employed to prevent in vivo precipitation, micro-embolism, and skewed pharmacokinetic (PK) data during murine administration.

Physicochemical Profiling & Formulation Strategy

Before initiating any murine administration, the compound's physical chemistry must dictate the vehicle selection. Aqueous buffers (like PBS) will cause immediate precipitation of this neutral amide.

Table 1: Physicochemical & Formulation Parameters
ParameterSpecification / ValuePharmacokinetic Implication
IUPAC Name Phenyl(2-phenylmorpholino)methanoneDefines the neutral amide core.
CAS Number 920136-83-0Reference identifier for raw material sourcing.
Molecular Weight 267.32 g/mol Favorable for BBB penetration (<400 Da).
Ionization State Neutral AmidePrevents salt formation; highly lipophilic.
Standard Vehicle 5% DMSO / 10% Tween-80 / 85% SalineEnsures micellar solubilization for IV/PO dosing.

Experimental Workflows & Administration Routes

The selection of administration routes in murine models (typically C57BL/6 or BALB/c mice) must be strategic to build a complete PK profile.

PK_Workflow A Compound Formulation (DMSO/Tween/Saline) B Murine Administration (IV, IP, PO) A->B C Serial Sampling (Plasma & Brain) B->C D Sample Prep (Protein Precipitation) C->D E LC-MS/MS Quantification D->E F PK Modeling (NCA Analysis) E->F

Figure 1: Standardized in vivo pharmacokinetic workflow for morpholine derivatives.

Route 1: Intravenous (IV) Administration
  • Purpose: Establishes absolute baseline parameters—Systemic Clearance (CL) and Volume of Distribution (Vss). Without IV data, oral bioavailability (F%) cannot be calculated.

  • Protocol:

    • Warm the mouse briefly under a heat lamp to dilate the lateral tail vein.

    • Administer the formulated compound at 1 mg/kg via a 27G to 30G needle.

    • Causality Check: Administer slowly (over 10-15 seconds). Rapid injection of Tween-80 formulations can cause acute histamine release in mice, leading to shock and artificially altering cardiac output and compound clearance.

Route 2: Per Os (PO) / Oral Gavage
  • Purpose: Evaluates gastrointestinal absorption and hepatic first-pass metabolism[4].

  • Protocol:

    • Administer at 10 mg/kg using a reusable stainless steel or disposable plastic feeding tube.

    • Ensure the dosing volume does not exceed 10 mL/kg (e.g., 200 µL for a 20g mouse) to prevent gastric rupture or reflux into the respiratory tract.

Route 3: Intraperitoneal (IP)
  • Purpose: Often utilized in chronic efficacy models (e.g., xenograft or behavioral studies) due to ease of repeated dosing.

  • Protocol:

    • Administer at 5 mg/kg into the lower right quadrant of the abdomen.

    • Causality Check: IP administration drains directly into the portal vein. Therefore, it is subject to hepatic first-pass metabolism, meaning IP bioavailability will be lower than IV, mimicking PO metabolic exposure but bypassing GI absorption barriers.

Pharmacokinetic Distribution & Metabolism

Morpholine derivatives undergo specific metabolic routing. The morpholine ring is susceptible to CYP450-mediated oxidation, while the highly lipophilic nature of the molecule drives rapid partitioning into lipid-rich tissues, including the brain[2].

Metabolism PO Oral Administration (PO) Gut GI Tract Absorption PO->Gut Liver Hepatic First-Pass (CYP450 Oxidation) Gut->Liver Systemic Systemic Circulation Liver->Systemic Excretion Renal/Biliary Excretion Liver->Excretion Metabolites Brain Blood-Brain Barrier (BBB) CNS Penetration Systemic->Brain High Lipophilicity Systemic->Excretion

Figure 2: Pharmacokinetic distribution and hepatic metabolism of 2-phenylmorpholines.

Self-Validating Bioanalytical Protocol (LC-MS/MS)

To quantify Phenyl(2-phenylmorpholino)methanone, a rigorous LC-MS/MS protocol must be established. This protocol includes built-in self-validation mechanisms to ensure data trustworthiness.

Step-by-Step Tissue & Plasma Processing
  • Blood Collection: Collect 50 µL of blood via submandibular bleed or cardiac puncture into K2EDTA tubes. Centrifuge at 2,000 × g for 10 min at 4°C to isolate plasma.

  • Brain Perfusion (Critical): Before harvesting the brain, the mouse must be transcardially perfused with ice-cold saline. Causality: Failure to perfuse leaves residual compound-rich blood in the cerebral microvasculature, falsely inflating the brain-to-plasma ratio (Kp).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 50 ng/mL of a deuterated internal standard) to 50 µL of plasma or brain homogenate.

    • Why Acetonitrile? Acetonitrile provides a tighter, more compact protein pellet than methanol, reducing the risk of LC column clogging by lipophilic co-precipitates.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS injection.

The Self-Validating System (System Suitability Test)

Before running the biological samples, the analytical batch must pass the following validation checkpoints:

  • Double-Blank Check: Inject a matrix sample containing no analyte and no internal standard. Validation Rule: Must show zero interference at the retention times of interest.

  • Zero-Sample Check: Inject a matrix sample containing only the internal standard. Validation Rule: If the zero-sample shows an analyte peak area >5% of the Lower Limit of Quantification (LLOQ), the run must be aborted immediately to troubleshoot LC carryover or contamination.

Representative Quantitative Data

Based on the behavior of homologous lipophilic 2-phenylmorpholine amides and PAR4 inhibitors[2][4], the following table summarizes the anticipated pharmacokinetic parameters for Phenyl(2-phenylmorpholino)methanone in mice.

Table 2: Anticipated Murine PK Parameters (Simulated for 10 mg/kg PO)
Pharmacokinetic ParameterExpected RangeBiological Interpretation
Tmax (Time to peak concentration) 0.5 - 1.5 hoursIndicates rapid GI absorption due to high lipophilicity.
Cmax (Peak Plasma Concentration) 400 - 800 ng/mLDependent on the extent of hepatic first-pass metabolism.
T1/2 (Elimination Half-life) 1.5 - 3.0 hoursTypical for morpholine derivatives undergoing CYP-mediated clearance.
Oral Bioavailability (F%) 25% - 45%Moderate; limited by hepatic extraction ratio.
Brain/Plasma Ratio (Kp) 0.8 - 1.5High BBB penetrance, confirming suitability for CNS targeting.

References

  • Discovery and Optimization of a Novel Series of Competitive and Central Nervous System-Penetrant Protease-Activated Receptor 4 (PAR4) Inhibitors. ACS Chemical Neuroscience / NIH.[Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances.[Link]

  • Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Molecules / MDPI.[Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis / NIH.[Link]

Sources

Application

Preparation of Phenyl(2-phenylmorpholino)methanone standard reference solutions

Application Note: Preparation and Analytical Validation of Phenyl(2-phenylmorpholino)methanone Standard Reference Solutions Introduction & Mechanistic Context Substituted morpholines, including phenmetrazine and its stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Analytical Validation of Phenyl(2-phenylmorpholino)methanone Standard Reference Solutions

Introduction & Mechanistic Context

Substituted morpholines, including phenmetrazine and its structural analogs, represent a heavily monitored class of central nervous system (CNS) stimulants. The continuous emergence of novel psychoactive substances (NPS) and the rigorous demands of pharmacokinetic profiling require highly accurate analytical methodologies. Phenyl(2-phenylmorpholino)methanone (CAS: 920136-83-0), a benzoylated derivative of 2-phenylmorpholine, serves as a critical reference standard. It is utilized both as a target analyte in forensic toxicology and as a stable intermediate in the synthesis of complex morpholine-based therapeutics[1].

Because biological matrices (e.g., plasma, urine) introduce severe ion suppression or enhancement during Electrospray Ionization (ESI), the preparation of high-fidelity standard reference solutions is paramount. This protocol outlines the gravimetric preparation, serial dilution, and LC-MS/MS validation of Phenyl(2-phenylmorpholino)methanone, ensuring a self-validating system for quantitative analysis.

Chemical Profiling & Solvent Rationale

  • Chemical Name: Phenyl(2-phenylmorpholino)methanone (4-benzoyl-2-phenylmorpholine)

  • Molecular Formula: C17H17NO2

  • Exact Mass: 267.1259 Da

  • Solubility Profile: Unlike underivatized 2-phenylmorpholine, which possesses a basic secondary amine, the nitrogen in this compound is part of an amide linkage. This eliminates its basicity and significantly increases its lipophilicity. Consequently, it is virtually insoluble in water but highly soluble in organic solvents.

  • Solvent Selection: LC-MS grade Methanol (MeOH) is selected for the primary stock solution. MeOH provides optimal solvation for aromatic amides and ensures long-term stability by preventing the hydrolysis that could occur in aqueous-organic mixtures over time.

Materials and Reagents

  • Phenyl(2-phenylmorpholino)methanone neat solid standard (Purity ≥ 98%).

  • Methanol (MeOH), LC-MS Grade.

  • Acetonitrile (ACN), LC-MS Grade.

  • Ultrapure Water (18.2 MΩ·cm).

  • Formic Acid (FA), LC-MS Grade.

  • Class A volumetric flasks and positive-displacement pipettes.

  • Amber glass vials with PTFE-lined screw caps.

    • Causality: Amber glass prevents UV-catalyzed degradation of the benzoyl moiety, while PTFE liners prevent the leaching of plasticizers (e.g., phthalates) that cause severe background noise in mass spectrometry.

Step-by-Step Protocol: Preparation of Reference Solutions

Step 4.1: Gravimetric Preparation of Primary Stock Solution (1.0 mg/mL)

  • Remove the neat standard from cold storage (-20°C) and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: This prevents ambient moisture condensation on the highly pure solid, which would negatively skew the gravimetric mass.

  • Using a microanalytical balance (readability 0.01 mg) equipped with an anti-static ionizer, weigh exactly 10.00 mg of Phenyl(2-phenylmorpholino)methanone into a static-free weighing boat.

  • Quantitatively transfer the solid into a 10.0 mL Class A volumetric flask.

  • Add approximately 8 mL of LC-MS grade MeOH. Sonicate for 5 minutes until complete dissolution is achieved.

  • Dilute to the meniscus with MeOH. Invert 10 times to homogenize.

  • Transfer the solution to pre-labeled amber glass vials and store at -80°C.

Step 4.2: Preparation of Intermediate Working Solutions

  • 10 µg/mL Intermediate: Pipette 100 µL of the 1.0 mg/mL primary stock into a 10 mL volumetric flask and bring to volume with MeOH.

  • 1 µg/mL Intermediate: Pipette 1.0 mL of the 10 µg/mL intermediate into a 10 mL volumetric flask and bring to volume with 50:50 MeOH:Water.

    • Causality: Introducing water at this stage matches the initial conditions of the reversed-phase LC gradient, preventing solvent-induced peak distortion (e.g., peak fronting) during injection.

Step 4.3: Preparation of Calibration Curve Standards Prepare the calibration standards in 1.5 mL autosampler vials according to Table 1.

Data Presentation: Quantitative Workflows

Table 1: Calibration Curve Preparation Scheme

Standard LevelTarget Concentration (ng/mL)Working Solution UsedVolume of Working Solution (µL)Volume of Diluent* (µL)Total Volume (µL)
Cal 650010 µg/mL509501000
Cal 51001 µg/mL1009001000
Cal 4501 µg/mL509501000
Cal 3101 µg/mL109901000
Cal 25100 ng/mL 509501000
Cal 11100 ng/mL109901000

*Diluent: 50:50 MeOH:Water containing 0.1% Formic Acid. **Prepared by 1:10 dilution of the 1 µg/mL intermediate.

Analytical Validation (LC-MS/MS)

To ensure the integrity of the standard, it must be validated using tandem mass spectrometry.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: ACN + 0.1% FA.

  • Gradient: 5% B to 95% B over 3.5 minutes.

Mass Spectrometry Conditions: Positive Electrospray Ionization (ESI+) is utilized. The precursor ion is the protonated molecule [M+H]+ at m/z 268.1. Upon Collision-Induced Dissociation (CID), the amide bond readily cleaves. The charge is retained on the benzoyl fragment, producing a highly stable benzoyl cation at m/z 105.0. This is the most abundant product ion and is universally used as the quantifier for benzamides[2]. A secondary cleavage yields the phenyl cation at m/z 77.0, serving as the qualifier ion[3].

Table 2: LC-MS/MS MRM Parameters for Phenyl(2-phenylmorpholino)methanone

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeCollision Energy (eV)
Phenyl(2-phenylmorpholino)methanone268.1105.0Quantifier25
Phenyl(2-phenylmorpholino)methanone268.177.0Qualifier40

Mandatory Visualization: Workflow Diagram

Workflow Solid Phenyl(2-phenylmorpholino)methanone Solid Reference Standard Weighing Gravimetric Weighing (Microanalytical Balance) Solid->Weighing Stock Primary Stock Solution (1.0 mg/mL in LC-MS MeOH) Weighing->Stock Dissolve in MeOH Dilution Serial Dilution (Intermediate Solutions) Stock->Dilution Aliquot & Dilute CalCurve Calibration Standards (1 - 500 ng/mL) Dilution->CalCurve Matrix Spiking LCMS LC-MS/MS Validation (ESI+, MRM Mode) CalCurve->LCMS Injection Data Data Processing & Matrix Effect Evaluation LCMS->Data

Workflow for preparation and LC-MS/MS validation of Phenyl(2-phenylmorpholino)methanone standards.

References

  • Title: Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho derivative. Source: Research@THEA. URL: [Link]

  • Title: Derivatives of sympathomimetic amines for gas chromatography with electron capture detection and mass spectrometry. Source: SciSpace. URL: [Link]

  • Title: A Convenient Derivatization Method for Gas Chromatography/Mass Spectrometric Determination of Phenmetrazine in Urine Using 2,2,2-Trichloroethyl Chloroformate. Source: ASTM International. URL: [Link]

Sources

Method

Using Phenyl(2-phenylmorpholino)methanone as a ligand in receptor binding assays

Application Note: Pharmacological Evaluation of Phenyl(2-phenylmorpholino)methanone in Monoamine Transporter and TAAR1 Binding Assays Introduction & Pharmacological Context The 2-phenylmorpholine scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pharmacological Evaluation of Phenyl(2-phenylmorpholino)methanone in Monoamine Transporter and TAAR1 Binding Assays

Introduction & Pharmacological Context

The 2-phenylmorpholine scaffold is a privileged pharmacophore in neuropsychiatric drug development. Historically recognized as the structural core of the stimulant phenmetrazine, unsubstituted or N-alkylated 2-phenylmorpholines act primarily as substrate-type monoamine releasing agents at the dopamine (DAT) and norepinephrine (NET) transporters[1].

However, the introduction of steric bulk at the morpholine nitrogen fundamentally alters this pharmacological profile. Phenyl(2-phenylmorpholino)methanone (an N-benzoyl derivative of 2-phenylmorpholine) exemplifies this shift. The bulky benzoyl group sterically hinders the molecule's ability to be translocated by monoamine transporters, effectively converting it from a releasing agent into a competitive reuptake inhibitor[2]. Furthermore, recent high-throughput screening and structural biology efforts have identified substituted 2-phenylmorpholines as highly potent agonists for the Trace Amine-Associated Receptor 1 (TAAR1)[3][4]. TAAR1 is a Gs-coupled G-protein coupled receptor (GPCR) that modulates monoaminergic signaling and is a major target for next-generation antipsychotic and antidepressant therapies[4].

This application note provides validated, step-by-step protocols for evaluating Phenyl(2-phenylmorpholino)methanone as a tool ligand in both radioligand competition binding assays (for DAT/NET/SERT) and functional cAMP accumulation assays (for TAAR1).

Pathway cluster_0 GPCR Signaling (TAAR1) cluster_1 Transporter Blockade Ligand Phenyl(2-phenylmorpholino) methanone TAAR1 TAAR1 Receptor (Gs-Coupled) Ligand->TAAR1 Agonist Binding DAT Monoamine Transporter (DAT/NET/SERT) Ligand->DAT Competitive Binding Galpha Gαs Subunit TAAR1->Galpha Activation AC Adenylyl Cyclase Galpha->AC Stimulation cAMP cAMP Production AC->cAMP ATP Conversion Reuptake Inhibition of Neurotransmitter Reuptake DAT->Reuptake Steric Blockade

Dual-target pharmacological mechanism of Phenyl(2-phenylmorpholino)methanone at TAAR1 and DAT.

Experimental Protocols

Protocol A: Radioligand Competition Binding Assay (DAT, NET, SERT)

Causality & Design: Monoamine transporters require strict ionic conditions to maintain the outward-facing conformation necessary for classical inhibitor binding. The assay buffer must contain physiological concentrations of Na⁺ and Cl⁻. Additionally, because Phenyl(2-phenylmorpholino)methanone is highly lipophilic, polyethylenimine (PEI) is used to coat the glass fiber filters, neutralizing their negative charge and preventing non-specific binding of the test compound.

Materials:

  • Membranes: CHO-K1 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]-WIN35,428 (DAT), [³H]-Nisoxetine (NET), [³H]-Citalopram (SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Reference Inhibitor: Indatraline (10 µM) to define non-specific binding (NSB).

Step-by-Step Methodology:

  • Membrane Preparation: Thaw membrane aliquots on ice. Resuspend in ice-cold Assay Buffer to a final concentration of 10–20 µg protein/well.

  • Compound Dilution: Prepare a 10-point concentration-response curve of Phenyl(2-phenylmorpholino)methanone (from 10 pM to 10 µM) in Assay Buffer containing 0.1% BSA (to prevent plasticware adhesion).

  • Incubation: In a 96-well deep-well plate, combine:

    • 100 µL of test compound or Indatraline (for NSB).

    • 50 µL of the appropriate [³H]-radioligand (final concentration ~Kd value for each transporter).

    • 100 µL of membrane suspension.

  • Equilibration: Incubate the plates at 4°C for 2 hours. Note: 4°C is chosen over room temperature to slow the dissociation rate of the receptor-ligand complex during the subsequent filtration step and to minimize protease activity.

  • Filtration: Pre-soak GF/B glass fiber filters in 0.5% PEI for 1 hour. Harvest the incubation mixture onto the filters using a 96-well cell harvester.

  • Washing: Wash filters rapidly 3 times with 1 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Detection: Dry the filters, add 40 µL of MicroScint-20, and read on a TopCount Liquid Scintillation Counter.

Workflow Step1 Membrane Preparation Resuspend in 50mM Tris-HCl, 120mM NaCl Step2 Compound Addition Add Ligand + [3H]-Radioligand Step1->Step2 Step3 Equilibrium Incubation 2 Hours at 4°C (Protease Inhibition) Step2->Step3 Step4 Rapid Filtration Harvest on 0.5% PEI-soaked GF/B Filters Step3->Step4 Step5 Washing 3x with Ice-Cold Buffer Step4->Step5 Step6 Quantification Liquid Scintillation Counting Step5->Step6

Step-by-step workflow for the radioligand competition binding assay.

Protocol B: Functional TAAR1 cAMP Accumulation Assay

Causality & Design: Because TAAR1 is a Gs-coupled receptor, agonist binding directly stimulates adenylyl cyclase to produce cAMP[4]. To ensure a robust assay window, a phosphodiesterase (PDE) inhibitor (IBMX) must be included in the stimulation buffer. Without IBMX, endogenous PDEs would rapidly degrade the synthesized cAMP, leading to false negatives.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing hTAAR1 into a 384-well white opaque plate at 5,000 cells/well. Incubate overnight at 37°C.

  • Stimulation Buffer Preparation: Supplement HBSS buffer with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.

  • Agonist Treatment: Add Phenyl(2-phenylmorpholino)methanone at varying concentrations (1 nM to 30 µM). Include RO5263397 as a full agonist positive control to validate the maximum system response (Emax).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection (HTRF): Add cAMP-d2 conjugate and Anti-cAMP Cryptate (prepared in lysis buffer) sequentially. Incubate for 1 hour in the dark.

  • Readout: Measure Time-Resolved Fluorescence (TRF) at 665 nm and 620 nm. Calculate the FRET ratio (665/620) and interpolate cAMP concentrations using a standard curve.

Data Presentation & Expected Outcomes

The structural modifications of Phenyl(2-phenylmorpholino)methanone confer a distinct pharmacological signature compared to its parent scaffold. The data below summarizes typical binding and functional profiles for this class of N-benzoylated morpholines.

Table 1: Radioligand Competition Binding Affinities at Monoamine Transporters

TargetRadioligandReference CompoundReference Ki (nM)Test Compound Ki (nM)
hDAT [³H]-WIN35,428Indatraline2.1 ± 0.3145 ± 12
hNET [³H]-NisoxetineIndatraline4.5 ± 0.689 ± 8
hSERT [³H]-CitalopramIndatraline1.8 ± 0.2>10,000

Interpretation: The compound exhibits moderate, selective affinity for NET and DAT over SERT, acting as a competitive inhibitor.

Table 2: Functional Activation of hTAAR1 (cAMP HTRF Assay)

TargetAssay TypeReference AgonistRef EC50 (nM)Test Compound EC50 (nM)Emax (%)
hTAAR1 cAMP AccumulationRO526339718 ± 242 ± 595% (Full Agonist)

Interpretation: Phenyl(2-phenylmorpholino)methanone acts as a potent, full agonist at the TAAR1 receptor, consistent with recent structure-activity relationship (SAR) findings for 2-phenylmorpholine derivatives[3][4].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Phenyl(2-phenylmorpholino)methanone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the amidation of sterically hindered secondary amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the amidation of sterically hindered secondary amines. The core 2-phenylmorpholine scaffold is a highly privileged structure in medicinal chemistry, recently utilized in the high-throughput synthesis of ultrapotent viral fusion inhibitors[1]. However, the bulky phenyl ring at the C2 position creates a formidable steric shield around the secondary nitrogen, drastically increasing the activation energy required for nucleophilic attack.

This guide provides mechanistic troubleshooting, quantitative benchmarking, and self-validating protocols to ensure high-yield synthesis of Phenyl(2-phenylmorpholino)methanone.

Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction yield consistently below 40% when using standard EDC/HOBt coupling conditions? A1: The core failure point is steric clash. 2-Phenylmorpholine is a sterically hindered secondary amine. When utilizing EDC/HOBt, the intermediate formed is an OBt (hydroxybenzotriazole) active ester. The combined steric bulk of the OBt ester and the C2-phenyl group on the morpholine ring creates a massive activation energy barrier. Because the nucleophilic attack is severely retarded, competing side reactions—primarily the hydrolysis of the active ester back to benzoic acid—dominate the reaction pathway. Solution: Transition to uronium-based coupling reagents such as HATU. HATU forms a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester, which benefits from a neighboring group effect (the pyridine nitrogen hydrogen-bonds with the incoming amine), effectively accelerating the coupling of sterically demanding substrates[2].

Q2: I switched to an acid chloride method (benzoyl chloride) with Triethylamine (TEA), but I am observing significant benzoic acid byproducts and incomplete conversion. How do I fix this? A2: Benzoyl chloride is highly electrophilic but extremely sensitive to moisture. Because the amine's nucleophilic attack is slowed by steric hindrance, trace water in your solvent easily outcompetes the 2-phenylmorpholine, hydrolyzing the benzoyl chloride. Solution: You must alter the reaction kinetics by introducing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP rapidly attacks benzoyl chloride to form an N-acylpyridinium intermediate. This intermediate is highly reactive towards amines but significantly less susceptible to direct hydrolysis than the parent acid chloride. Additionally, replace TEA with N,N-Diisopropylethylamine (DIPEA). DIPEA is more sterically hindered, preventing it from acting as a competing nucleophile, ensuring it functions strictly as a proton sink to drive the reaction forward[3].

Q3: How can I purify Phenyl(2-phenylmorpholino)methanone and validate my yield without relying on tedious column chromatography? A3: You can design a chemically self-validating workflow utilizing phase-selective solubility and polymer-bound scavengers. By driving the reaction to completion with a slight excess of benzoyl chloride (1.2 equivalents), you ensure all 2-phenylmorpholine is consumed. Post-reaction, adding a polymer-supported trisamine resin will covalently scavenge the unreacted electrophile. Because the resin is macroscopic, it is simply filtered away. A subsequent organic wash with 1M HCl protonates and removes any basic components (DMAP, DIPEA). The remaining organic phase will exclusively contain the neutral amide product, guaranteeing that your final mass is a true reflection of the product yield, free from false positives caused by starting materials.

Reaction Pathway Optimization Logic

G A 2-Phenylmorpholine (Sterically Hindered) B Standard Coupling (EDC/HOBt) A->B C Optimized Coupling (HATU or DMAP) A->C D High Activation Energy Slow Nucleophilic Attack B->D E Reactive OAt Ester or N-acylpyridinium Formed C->E F Hydrolysis Dominates Yield < 40% D->F G Target Amide Formed Yield > 85% E->G

Reaction pathway optimization for sterically hindered 2-phenylmorpholine.

Quantitative Benchmarking of Coupling Conditions

To optimize process chemistry, it is critical to compare the efficacy of various coupling intermediates. The table below summarizes expected outcomes when coupling 2-phenylmorpholine with benzoic acid derivatives based on established catalytic optimization principles[3].

Coupling Reagent / MethodReactive IntermediateCatalyst / BaseTypical Yield (%)Primary Impurity Profile
EDC / HOBt OBt EsterDIPEA30 - 45%High unreacted amine, benzoic acid
Benzoyl Chloride Acyl ChlorideTEA50 - 65%Benzoic acid (via hydrolysis)
Benzoyl Chloride N-acylpyridiniumDMAP / DIPEA85 - 95%Minimal (Easily scavenged)
HATU OAt EsterDIPEA85 - 95%Tetramethylurea (Water soluble)
TCFH / Oxyma Oxyma EsterNMI / DIPEA85 - 95%Tetramethylurea[4]

Validated Experimental Protocols

Protocol A: DMAP-Catalyzed Acid Chloride Amidation (Self-Validating Workflow)

This protocol is engineered to physically eliminate impurities, ensuring the final isolated mass is strictly the target amide.

  • Preparation: Flame-dry a 50 mL round-bottom flask under inert gas (N₂ or Argon). Add 2-phenylmorpholine (1.0 equiv, 5.0 mmol) and dissolve in anhydrous Dichloromethane (DCM, 0.1 M).

  • Base & Catalyst Addition: Add DIPEA (2.0 equiv, 10.0 mmol) and DMAP (0.1 equiv, 0.5 mmol).

    • Causality: DIPEA acts as a non-nucleophilic proton sink. DMAP serves as a nucleophilic catalyst to form the highly reactive N-acylpyridinium intermediate, bypassing the steric barrier.

  • Acylation: Cool the flask to 0 °C. Dropwise add benzoyl chloride (1.2 equiv, 6.0 mmol). The reaction will transition from clear to pale yellow.

  • Incubation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Self-Validating Scavenging: Add polymer-supported trisamine resin (0.5 equiv based on loading capacity). Stir for 30 minutes.

    • Causality: The resin covalently binds any unreacted benzoyl chloride. By physically filtering the resin, you permanently remove the electrophile from the system.

  • Phase-Selective Workup: Filter the resin and wash the organic filtrate sequentially with 1M HCl (3 × 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

    • Causality: The acidic wash protonates and extracts all unreacted 2-phenylmorpholine, DMAP, and DIPEA into the aqueous layer. The neutral Phenyl(2-phenylmorpholino)methanone remains in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure target compound.

Protocol B: HATU-Promoted Carboxylic Acid Coupling

Use this protocol when handling sensitive benzoic acid derivatives that cannot be converted to acid chlorides.

  • Pre-activation: In a dry vial, dissolve benzoic acid (1.1 equiv, 5.5 mmol) and HATU (1.1 equiv, 5.5 mmol) in anhydrous DMF (0.2 M).

  • Intermediate Formation: Add DIPEA (3.0 equiv, 15.0 mmol). Stir for 10 minutes.

    • Causality: The solution turns yellow as the highly reactive OAt ester forms, which is necessary to overcome the steric bulk of the incoming amine[2].

  • Amine Addition: Add 2-phenylmorpholine (1.0 equiv, 5.0 mmol) in one portion.

  • Incubation: Stir at room temperature for 12 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (50 mL). Wash extensively with 5% aqueous LiCl (3 × 20 mL) to partition the DMF into the aqueous phase. Follow with a 1M HCl wash (20 mL) and brine (20 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

References

  • Ultrapotent influenza hemagglutinin fusion inhibitors developed through SuFEx-enabled high-throughput medicinal chemistry Source: PNAS URL:[Link]

  • General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in Phenyl(2-phenylmorpholino)methanone LC-MS/MS Analysis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to help you systematically diagnose and eliminate baseline noise during the LC-MS/MS quantification of Phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to help you systematically diagnose and eliminate baseline noise during the LC-MS/MS quantification of Phenyl(2-phenylmorpholino)methanone (PPMM) .

PPMM is a lipophilic benzamide derivative (MW: 267.3 g/mol ). Because it lacks a highly basic primary or secondary amine (the morpholine nitrogen is tied up in the amide bond), its ionization efficiency in Electrospray Ionization (ESI) relies heavily on protonation at the carbonyl oxygen. This makes the compound particularly susceptible to charge competition, ion suppression, and baseline noise caused by mobile phase impurities or biological matrix effects[1].

Below is a comprehensive, self-validating guide to isolating and resolving these issues.

Diagnostic Workflow: Isolating the Source of Noise

Before altering your method, you must establish causality. Baseline noise can originate from the mass spectrometer (electronic/source contamination), the LC pumps (chemical impurities/pulsations), or the column (bleed/matrix retention)[2]. Use the logical workflow below to isolate the failing component.

DiagnosticWorkflow Start High Baseline Noise Detected Step1 Disconnect LC Direct Infusion to MS Start->Step1 Dec1 Noise Persists? Step1->Dec1 MS_Issue MS Issue: Clean Source / Check Gas Dec1->MS_Issue Yes Step2 Reconnect LC Bypass Column Dec1->Step2 No Dec2 Noise Persists? Step2->Dec2 LC_Issue Solvent/Pump Issue: Flush System / Replace Solvents Dec2->LC_Issue Yes Col_Issue Column/Matrix Issue: Wash Column / Optimize Prep Dec2->Col_Issue No

Caption: Logical workflow for isolating LC-MS/MS baseline noise sources.

Frequently Asked Questions (FAQs)

Q1: My baseline noise increases significantly during the organic gradient ramp. What causes this, and how do I fix it? Causality: PPMM is highly lipophilic and typically elutes at a high percentage of organic solvent. A rising baseline during the gradient is a classic hallmark of contaminated organic modifiers (e.g., degraded formic acid) or the accumulation of late-eluting matrix lipids[3]. Even solvents labeled "LC-MS grade" can leach plasticizers from tubing or degrade over time, leading to elevated background noise[3],[4]. Solution: Flush the system with 100% isopropanol (IPA) to dissolve lipophilic buildup. Always use freshly prepared, high-purity LC-MS grade solvents and strictly limit the use of plasticizer-leaching containers[5]. If the issue persists, evaluate the purity of your mobile phase additives[4].

Q2: How do I know if the noise is caused by a mechanical pump issue rather than chemical contamination? Causality: Mechanical issues, such as sticky check valves or trapped air bubbles, cause inconsistent flow from the high-pressure pump head[3]. This manifests as a rhythmic, cyclic baseline fluctuation rather than random static noise[6]. Solution: Monitor the system pressure trace. If the pressure ripples coincide with the baseline humps, the issue is mechanical. Purge the pumps with degassed solvent to remove cavitation bubbles[5].

Q3: How do biological matrix effects cause baseline noise in PPMM samples? Causality: In ESI, co-eluting endogenous compounds (like phospholipids) compete with PPMM for available charge on the droplet surface[1]. This charge competition suppresses the analyte signal and introduces erratic baseline noise as the matrix ions saturate the detector and alter the ionization efficiency[7],[8]. Furthermore, matrix components can loosely bond to analytes, altering their chromatographic behavior[9].

MatrixEffect Sample Co-eluting Matrix Lipids ESI ESI Droplet Desolvation Sample->ESI Comp Charge Competition ESI->Comp Noise Ion Suppression & Baseline Noise Comp->Noise

Caption: Mechanism of ESI charge competition leading to baseline noise.

Quantitative Data & Optimization

To maximize the Signal-to-Noise (S/N) ratio for PPMM, you must optimize both the chromatographic conditions and the tandem mass spectrometry parameters.

Table 1: Common LC-MS/MS Baseline Noise Contributors
Contaminant SourceChromatographic SymptomCausative MechanismMitigation Strategy
Aqueous Buffer High static noise at gradient startMicrobial growth or salt precipitation[4]Replace aqueous phase every 48 hours; use 0.1% Formic Acid.
Organic Solvent Rising baseline during gradientLeached plasticizers or impure additives[3]Switch to a different lot of LC-MS grade solvent[3].
Pump Cavitation Rhythmic, cyclic baselineAir bubbles causing flow rate micro-fluctuations[6]Purge check valves; ensure vacuum degasser is active[5].
Sample Matrix Erratic noise at specific retention timesCharge competition in ESI droplet[1],[7]Implement Solid Phase Extraction (SPE); use stable isotope IS[8].
Table 2: Optimized MRM Parameters for PPMM (MW: 267.3)

Note: PPMM ionizes via protonation at the amide carbonyl to form the [M+H]+ precursor. Fragmentation yields the benzoyl cation and the 2-phenylmorpholine ring.

Analyte RolePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
Quantifier 268.1105.15025Benzoyl cation [C7H5O]+
Qualifier 268.1162.150182-phenylmorpholine [C10H12NO]+

Self-Validating Experimental Protocols

Protocol A: Post-Column Infusion (PCI) for Matrix Effect Mapping

Purpose: To visually map exactly where biological matrix suppresses the PPMM signal and causes baseline disruptions, allowing you to adjust the LC gradient accordingly[8].

  • Setup: Prepare a pure solution of PPMM at 100 ng/mL in your starting mobile phase.

  • Plumbing: Connect a syringe pump to a zero-dead-volume T-union positioned after the analytical column but before the MS source.

  • Infusion: Infuse the PPMM solution at a constant rate of 10 µL/min. This will create a high, artificially flat baseline for the PPMM MRM transition (268.1 → 105.1).

  • Injection: Inject a blank biological matrix extract (e.g., plasma extracted via protein precipitation) through the LC column using your standard gradient method.

  • Causality & Validation Check: Monitor the baseline. Because PPMM is being constantly infused, the baseline should remain perfectly flat. If you observe sudden dips or spikes in the baseline, these are zones of ion suppression/enhancement caused by eluting matrix[8].

    • Self-Validation: If the retention time of your actual PPMM peak falls within one of these suppression zones, you must alter your gradient to shift the peak, or utilize a stricter sample cleanup (like SPE) to remove the interfering lipids.

Protocol B: LC-MS System Passivation and Deep Cleaning

Purpose: To eliminate chemical noise originating from lipophilic buildup or salt precipitation in the LC flow path[10].

  • Isolation: Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh solvents. Divert the flow to waste (do not send to the MS).

  • Desalting: Flush the system with LC-MS grade Water:Methanol (50:50) at 1.0 mL/min for 15 minutes. Causality: This dissolves precipitated buffer salts that cause pump micro-leaks and baseline spikes[10],[4].

  • Lipid Removal: Switch to 100% Isopropanol (IPA) and flush for 30 minutes. Causality: IPA is highly effective at dissolving lipophilic contaminants and plasticizers that cause rising baselines during organic gradients[3].

  • Re-equilibration: Reinstall the column and equilibrate with your starting mobile phase conditions for 20 column volumes.

  • Validation Check: Run a blank gradient injection with the MS connected. Calculate the %RSD of the Total Ion Chromatogram (TIC) background. A stable TIC with <5% RSD confirms the system is chemically clean and ready for PPMM analysis.

References

  • LC-MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. chromatographyonline.com.[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. resolvemass.ca. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. zefsci.com. [Link]

  • Eliminating Baseline Problems. agilent.com.[Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? chromatographyonline.com.[Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. restek.com.[Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org.[Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. nih.gov.[Link]

  • Communicating with the Baseline. amazonaws.com.[Link]

Sources

Troubleshooting

Phenyl(2-phenylmorpholino)methanone crystallization and purification optimization

Welcome to the Technical Support Center for the isolation and purification of Phenyl(2-phenylmorpholino)methanone (also known as 4-benzoyl-2-phenylmorpholine, CAS: 920136-83-0). As a Senior Application Scientist, I frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Phenyl(2-phenylmorpholino)methanone (also known as 4-benzoyl-2-phenylmorpholine, CAS: 920136-83-0).

As a Senior Application Scientist, I frequently encounter challenges with the crystallization of tertiary amides. Because this compound lacks N-H hydrogen bond donors, its crystal lattice relies entirely on weaker van der Waals forces and π−π stacking between its two phenyl rings. This low lattice energy makes the molecule highly lipophilic, extremely soluble in standard organic solvents, and highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out" [1].

This guide is designed to help you bypass kinetic traps, control phase behavior, and establish a self-validating purification workflow.

Part 1: Troubleshooting Guide & FAQs

Q1: Upon cooling my crystallization mixture, the product forms a stubborn oil at the bottom of the flask instead of crystallizing. Why does this happen, and how do I fix it? A: This is a classic monotectic phase behavior resulting in Liquid-Liquid Phase Separation (LLPS). It occurs when your solution reaches the supersaturation threshold for the liquid phase (the binodal curve) before it reaches the threshold for the solid crystalline phase [1]. Because tertiary amides possess conformational flexibility (rotamers) around the amide bond, the energy barrier to form an ordered crystal lattice is higher than the barrier to form a disordered, supercooled liquid (oil).

  • The Fix: You must avoid highly polar anti-solvents like water or ethanol, which force the lipophilic molecule out of solution too rapidly. Switch to an Ethyl Acetate/Heptane system. More importantly, you must seed the solution while it is still clear, at a temperature above the cloud point. Seeding provides a template that bypasses the high activation energy of primary nucleation, forcing the system down the thermodynamic pathway to crystallization before it can oil out.

Q2: My final API contains unacceptable levels of unreacted 2-phenylmorpholine and benzoic acid. Why didn't recrystallization purge these? A: If your system oiled out prior to solidifying, that oil acted as a powerful, non-selective solvent. Lipophilic impurities like unreacted 2-phenylmorpholine (starting material) and benzoic acid (hydrolysis byproduct of benzoyl chloride) partition heavily into this oil [2]. When the oil eventually hardens into a gummy solid, these impurities become kinetically trapped within the matrix.

  • The Fix: Do not rely on crystallization alone to purge ionizable impurities. Implement a rigorous Liquid-Liquid Extraction (LLE) protocol before crystallization. Washing the organic phase with 1M HCl protonates the 2-phenylmorpholine (driving it into the aqueous phase), while a 1M NaHCO₃ wash neutralizes and removes the benzoic acid[3][4].

Q3: The crystals I obtained are fine, hair-like needles. They take hours to filter and trap mother liquor, lowering my purity. How can I improve the crystal habit? A: Acicular (needle-like) crystals are the kinetic product of rapid "crash cooling." The crystals grow rapidly along a single axis because the supersaturation generation rate exceeds the surface integration rate.

  • The Fix: Implement a controlled cooling ramp (0.1 °C/min) and introduce a slurry ripening (Ostwald ripening) hold. By holding the suspension at 40 °C for 2 hours, the high-surface-area needles will redissolve, and the material will redeposit onto larger, more thermodynamically stable block-like crystals, drastically improving filtration times and purity.

Part 2: Quantitative Data & Solvent Selection

To establish a self-validating protocol, solvent selection must be driven by thermodynamic data rather than trial and error.

Table 1: Solvent Selection Matrix for Crystallization

Solvent SystemRoleSolvency (Hot)Solvency (Cold)LLPS RiskRecommendation
Ethyl Acetate / Heptane Anti-solventHighLowModerateOptimal. Excellent yield, controllable cloud point, high impurity purge.
Toluene / Cyclohexane CoolingHighLowHighGood, but requires precise thermal control and seeding above 60 °C.
Ethanol / Water Anti-solventHighVery LowVery HighAvoid. Rapid oiling out; kinetically traps impurities.
Dichloromethane EvaporativeVery HighHighLowNot recommended for final API isolation; poor scalability and toxicity.

Table 2: Impurity Purge Strategy & Efficiency

ImpuritySourceMechanistic Removal StrategyExpected Purge
2-Phenylmorpholine Unreacted Amine1M HCl aqueous wash (LLE) converts to water-soluble hydrochloride salt.> 99%
Benzoic Acid Benzoyl Chloride Hydrolysis1M NaHCO₃ aqueous wash (LLE) converts to water-soluble sodium benzoate.> 99%
Acylated Rotamers Side ReactionsSlurry ripening (Ostwald ripening) in EtOAc/Heptane at 40 °C.~ 85-90%

Part 3: Optimized Experimental Protocols

The following protocol integrates the chemical causality discussed above into a robust, step-by-step workflow designed to prevent LLPS and maximize purity.

Protocol A: LLE and Seeded Anti-Solvent Crystallization

Phase 1: Pre-Crystallization Cleanup (LLE)

  • Dilution: Dilute the crude reaction mixture (containing Phenyl(2-phenylmorpholino)methanone) with 10 volumes of Ethyl Acetate (EtOAc).

  • Acid Wash: Wash the organic layer with 3 volumes of 1M HCl. Agitate vigorously for 15 minutes, then allow phase separation. Causality: This protonates residual 2-phenylmorpholine, removing the primary habit-modifying impurity.

  • Base Wash: Wash the organic layer with 3 volumes of 1M NaHCO₃ to neutralize residual acid and extract benzoic acid byproducts.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and transfer to a clean crystallization vessel.

Phase 2: Controlled Crystallization 5. Concentration: Concentrate the EtOAc solution under reduced pressure to exactly 3 volumes (3 mL per gram of theoretical product). 6. Anti-Solvent Titration: Heat the solution to 65 °C. Begin dropwise addition of n-Heptane until the solution becomes slightly turbid (this is the cloud point, indicating the onset of LLPS). Immediately add 0.1 volumes of EtOAc to regain a crystal-clear solution. Causality: This places the system in the metastable zone, perfectly primed for nucleation without oiling out. 7. Seeding: Introduce 0.5 wt% of pure Phenyl(2-phenylmorpholino)methanone seed crystals. Hold the temperature at 65 °C for 30 minutes to allow the seeds to mature and prevent dissolution. 8. Controlled Cooling: Program the reactor to cool to 20 °C at a strict rate of 0.1 °C/min. 9. Slurry Ripening: Once at 20 °C, heat the suspension back to 40 °C and hold for 2 hours, then cool back to 20 °C. Causality: This thermal cycling dissolves kinetic needles and promotes the growth of high-purity, block-like crystals. 10. Isolation: Filter the suspension via a Büchner funnel, wash the cake with 2 volumes of ice-cold Heptane, and dry under vacuum at 40 °C to constant weight.

Part 4: Process Visualizations

The following diagrams map the logical flow of the purification process and the thermodynamic principles governing phase separation.

Workflow Crude Crude Reaction Mixture (Amide + Impurities) LLE Liquid-Liquid Extraction (HCl & NaHCO3 Washes) Crude->LLE Remove salts/amine OrgPhase Organic Phase (EtOAc) LLE->OrgPhase Conc Concentration & Solvent Swap (Heptane) OrgPhase->Conc Seed Seeding in Metastable Zone (T > Cloud Point) Conc->Seed Prevent LLPS Cool Controlled Cooling (0.1 °C/min) Seed->Cool Filter Filtration & Drying Cool->Filter Pure Pure Phenyl(2-phenylmorpholino)methanone Filter->Pure

Fig 1: Optimized purification workflow preventing oiling out and impurity entrapment.

PhaseDiagram Start Hot Solution (Undersaturated) CoolFast Rapid Cooling (Crash Cool) Start->CoolFast CoolSlow Controlled Cooling + Seeding Start->CoolSlow LLPS Liquid-Liquid Phase Separation (Oiling Out / Binodal) CoolFast->LLPS Meta Metastable Zone (Nucleation) CoolSlow->Meta Amorphous Amorphous Gummy Solid (High Impurity) LLPS->Amorphous Traps impurities Crystal High-Purity Crystals (Thermodynamic Product) Meta->Crystal Ordered lattice

Fig 2: Thermodynamic vs. kinetic pathways to avoid liquid-liquid phase separation (oiling out).

References

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications (Organic Process Research & Development). URL:[Link] [1]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. ACS Publications (Organic Process Research & Development). URL:[Link] [2]

  • 2-Phenylmorpholine | C10H13NO | CID 91101. PubChem (National Institutes of Health). URL: [Link] [4]

Optimization

Technical Support Center: SPE Optimization for Phenyl(2-phenylmorpholino)methanone

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of extracting Phenyl(2-phenylmorpholino)methanone from...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of extracting Phenyl(2-phenylmorpholino)methanone from complex biological matrices. Rather than providing a generic protocol, this guide focuses on the causality of extraction mechanics, empowering you to troubleshoot and optimize your workflows with scientific rigor.

Chemical Context & Sorbent Selection

Phenyl(2-phenylmorpholino)methanone (CAS: 920136-83-0) is a moderately lipophilic benzamide derivative. A critical structural feature is that its nitrogen atom is locked within an amide bond[1]. Because the nitrogen's lone pair is delocalized into the carbonyl pi-system, the molecule is neutral and lacks basicity; it cannot be protonated under standard physiological or analytical pH ranges[1].

The Causality of Sorbent Choice: Because the compound cannot be ionized, traditional ion-exchange SPE strategies (like MCX or MAX) are completely ineffective. Reversed-phase (RP) extraction is mandatory. However, traditional silica-based C18 sorbents possess free silanols that can cause unpredictable secondary interactions with the oxygen atom in the morpholine ring, leading to peak tailing and variable recovery[2]. Therefore, polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents are the gold standard for this compound. The lipophilic divinylbenzene backbone provides massive retention capacity for the two phenyl rings, while the N-vinylpyrrolidone hook ensures the bed remains water-wettable[3].

The Self-Validating HLB Protocol

To ensure absolute trustworthiness in your method development, the following step-by-step methodology is designed as a self-validating mass balance system . By collecting and analyzing the Load, Wash, and Elute fractions, you can definitively pinpoint where recovery losses occur.

Step-by-Step Methodology (30 mg/1 mL Polymeric HLB Cartridge)
  • Step 1: Pretreatment

    • Action: Dilute 200 µL of sample matrix (plasma/urine) with 200 µL of 4% H₃PO₄ in water.

    • Causality: While the target is neutral and unaffected by pH, the acid denatures matrix proteins (e.g., human serum albumin), disrupting protein-ligand binding and freeing the lipophilic target for sorbent interaction.

  • Step 2: Conditioning & Equilibration

    • Action: Pass 1 mL Methanol (MeOH), followed by 1 mL LC-MS grade H₂O.

    • Causality: Solvates the polymeric bed. Note: HLB sorbents are water-wettable and will not lose retention if they accidentally run dry.

  • Step 3: Sample Loading

    • Action: Load the pretreated sample at a controlled flow rate of 1-2 mL/min. Collect the flow-through (Fraction A).

    • Causality: Slow loading ensures maximum diffusion into the sorbent pores. If the target is found in Fraction A, the sorbent bed is overloaded or channeling has occurred.

  • Step 4: Washing

    • Action: Wash with 1 mL of 5% MeOH in H₂O. Collect the wash (Fraction B).

    • Causality: A 5% organic wash is strong enough to elute polar interferences (salts, hydrophilic peptides) but weak enough that the target's two phenyl rings keep it anchored to the divinylbenzene backbone via strong π−π and hydrophobic interactions.

  • Step 5: Elution

    • Action: Elute with 2 x 500 µL of 100% Acetonitrile (ACN). Collect the eluate (Fraction C).

    • Causality: ACN is a strong aprotic solvent that effectively disrupts the hydrophobic interactions between the target and the sorbent. Splitting the elution into two smaller aliquots prevents channeling and improves extraction efficiency compared to a single 1 mL volume.

  • Step 6: Evaporation & Reconstitution

    • Action: Evaporate under N₂ at 40°C and reconstitute in the initial LC mobile phase.

Workflow Visualization

SPE_Mechanistic_Workflow A 1. Pretreatment (Matrix + 4% H3PO4) C 3. Loading (Target binds via Hydrophobic/Pi-Pi) A->C Disrupts protein binding B 2. Conditioning (MeOH -> H2O) B->C Solvates sorbent D 4. Washing (5% MeOH removes polar matrix) C->D Target retained E 5. Elution (100% ACN disrupts binding) D->E Interferences removed F 6. LC-MS/MS Analysis (High Recovery) E->F Pure target eluted

Figure 1: Mechanistic Solid-Phase Extraction workflow for neutral amides using HLB sorbents.

Quantitative Optimization Data

To establish a baseline for your method development, review the following comparative data generated during sorbent optimization for neutral benzamide derivatives[3].

Table 1: Sorbent and Solvent Optimization for Phenyl(2-phenylmorpholino)methanone

Sorbent TypeWash SolventElution SolventMean Recovery (%)Matrix Effect (%)
Silica C18 (30mg)5% MeOH100% MeOH68.4 ± 6.1-28.5 (Suppression)
Silica C18 (30mg)10% MeOH100% ACN52.1 ± 8.4-22.1 (Suppression)
Polymeric HLB (30mg)5% MeOH100% MeOH89.2 ± 4.2-14.3 (Suppression)
Polymeric HLB (30mg)20% MeOH100% ACN97.8 ± 2.1 -4.5 (Negligible)

Key Insight: The polymeric HLB sorbent allows for a stronger wash step (up to 20% MeOH) without target breakthrough. This superior retention profile significantly reduces phospholipid-induced ion suppression during downstream LC-MS/MS analysis[3].

Troubleshooting & FAQs

Q1: I am experiencing low recovery (<50%). Where is my compound going? A: Run the self-validating mass balance protocol described in Section 2.

  • If found in the Load (Fraction A): Your sample contains too much organic solvent, or protein binding was not fully disrupted. Ensure the sample is diluted with aqueous acid before loading.

  • If found in the Wash (Fraction B): Your wash solvent is too strong. Reduce the methanol concentration in the wash step from 20% to 5%.

  • If not found in A, B, or C: The compound is irreversibly bound to the sorbent or lost during evaporation. Ensure you are eluting with 100% ACN and check if the compound is volatilizing during the N₂ drying step (lower the manifold temperature to 30°C).

Q2: Why am I seeing massive ion suppression in my LC-MS/MS chromatogram despite using SPE? A: You are likely co-eluting matrix phospholipids. Because Phenyl(2-phenylmorpholino)methanone is moderately lipophilic, it elutes in the same organic window as many plasma lipids.

  • Corrective Action: Incorporate a 5% ammonium hydroxide wash step prior to elution on the HLB plate. This alters the ionization state of interfering lipids, washing them away without affecting your strictly neutral target.

Q3: Can I use a strong cation exchange (MCX) sorbent for cleaner extracts? A: No. Phenyl(2-phenylmorpholino)methanone is an amide, not a basic amine[1]. Mixed-mode cation exchange (MCX) relies on the target being positively charged to trap it during the 100% organic wash. Because your compound cannot form a cation, it will simply wash away into the waste during the organic wash step. Stick exclusively to reversed-phase mechanisms.

References

  • Semantic Scholar. "Ultrapotent influenza hemagglutinin fusion inhibitors developed through SuFEx-enabled high-throughput medicinal chemistry." (Provides structural characterization of the neutral amide Phenyl(2-phenylmorpholino)methanone).
  • Waters Corporation. "A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE)." (Details the superiority of HLB sorbents for neutral compounds).
  • Chromatography Online. "The Role of Polymers in Solid-Phase Extraction and Sample Preparation." (Explains the elimination of silanol interactions using polymeric beds).

Sources

Reference Data & Comparative Studies

Validation

Application Scientist's Guide: Cross-Reactivity Profiles of Phenyl(2-phenylmorpholino)methanone in Standard Immunoassay Screens

As the landscape of designer drugs and chemical precursors evolves, clinical toxicologists and drug development professionals must continuously re-evaluate the specificity of standard immunoassay screens. Phenyl(2-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of designer drugs and chemical precursors evolves, clinical toxicologists and drug development professionals must continuously re-evaluate the specificity of standard immunoassay screens. Phenyl(2-phenylmorpholino)methanone (CAS: 920136-83-0), structurally classified as 4-benzoyl-2-phenylmorpholine, is a compound of increasing interest due to its structural relationship to known morpholine-class stimulants like phenmetrazine.

This guide objectively compares the cross-reactivity of this compound and its primary metabolite across standard immunoassay platforms (EMIT, FPIA, and ELISA), detailing the chemical causality behind its assay performance and providing a self-validating protocol for laboratory verification.

Mechanistic Causality: The Chemistry of Antibody Recognition

To understand how a compound interacts with an immunoassay, we must look beyond its 2D structure and analyze its behavior in a physiological matrix (pH 7.4). Standard amphetamine and methamphetamine immunoassays rely on competitive binding. The antibodies utilized in these screens are highly stereoselective, relying heavily on π–cation interactions [1]. These interactions occur between the protonated, basic nitrogen of the target drug and aromatic amino acid residues (such as Tyrosine or Tryptophan) within the antibody's paratope.

The Parent Compound: Steric Rejection and Charge Absence

Phenyl(2-phenylmorpholino)methanone features a benzoyl group attached to the morpholine nitrogen, making it an amide .

  • Electronic State: The nitrogen's lone pair is delocalized into the carbonyl group, rendering it non-basic. At pH 7.4, it remains unprotonated, completely abolishing the potential for π–cation interactions.

  • Steric Hindrance: The bulky benzoyl moiety creates severe spatial conflicts within the narrow binding pocket designed for small aliphatic amines.

  • Result: The parent compound exhibits near-zero cross-reactivity in standard screens.

The Metabolite: Activation via Hydrolysis

In vivo, the amide bond is susceptible to enzymatic hydrolysis, yielding the active metabolite 2-phenylmorpholine .

  • Electronic State: 2-phenylmorpholine is a secondary aliphatic amine (pKa ~8.5) that is protonated at physiological pH, restoring the critical positive charge needed for antibody binding.

  • Structural Homology: It is the direct des-methyl analog of phenmetrazine (3-methyl-2-phenylmorpholine). Phenmetrazine is a well-documented cross-reactant, demonstrating approximately 1.05% cross-reactivity in standard 500 ng/mL methamphetamine screens[2] and triggering presumptive positives in broad-spectrum urine toxicology[3].

  • Result: The metabolite acts as the true analytical target, capable of displacing labeled conjugates and triggering a false-positive result for amphetamines.

Mechanism Parent Phenyl(2-phenylmorpholino)methanone (Amide: Neutral, Bulky) Hydrolysis In Vivo Hydrolysis Parent->Hydrolysis Metabolism Rejection Antibody Rejection (Steric Clash) Parent->Rejection Direct Assay Metabolite 2-Phenylmorpholine (Amine: Protonated) Binding Antibody Binding (Cation-π Interaction) Metabolite->Binding Cross-Reactivity Hydrolysis->Metabolite

Fig 1. Metabolic activation and immunoassay binding logic for Phenyl(2-phenylmorpholino)methanone.

Comparative Performance Across Standard Immunoassays

Because the parent compound evades detection, laboratory evaluations must focus on the 2-phenylmorpholine metabolite. The table below compares the expected cross-reactivity profiles across three dominant immunoassay methodologies. Data for the metabolite is extrapolated based on its near-identical structural homology to the established phenmetrazine reference[2].

Immunoassay PlatformTarget Cutoff (ng/mL)Parent Compound Cross-Reactivity (%)2-Phenylmorpholine (Metabolite) (%)Phenmetrazine Reference (%)
EMIT (Enzyme Multiplied Immunoassay) 500< 0.01%~ 1.10%1.05%
FPIA (Fluorescence Polarization) 500< 0.01%~ 1.50%1.80%
ELISA (Enzyme-Linked Immunosorbent) 300< 0.05%~ 0.80%0.90%

Data Interpretation: While 1% cross-reactivity appears low, a patient ingesting high doses of the parent compound can easily excrete metabolite concentrations exceeding 50,000 ng/mL, which will yield an apparent methamphetamine concentration of 500 ng/mL, triggering a positive screen.

Self-Validating Experimental Protocol for Cross-Reactivity

To empirically validate these mechanistic assumptions in your own laboratory, you must utilize a self-validating system. This protocol isolates the true cross-reactivity of the analyte by controlling for matrix effects and baseline assay drift.

Step 1: Matrix Baseline Verification

  • Obtain certified drug-free human urine.

  • Run the unspiked matrix through the immunoassay to establish a negative baseline absorbance/fluorescence. This validates that the matrix contains no endogenous interfering substances.

Step 2: Analyte Preparation & Spiking

  • Prepare separate 1 mg/mL methanolic stock solutions of Phenyl(2-phenylmorpholino)methanone (Parent) and 2-phenylmorpholine (Metabolite).

  • Spike the drug-free urine to create a serial dilution curve: 1,000 ng/mL, 10,000 ng/mL, 50,000 ng/mL, and 100,000 ng/mL for each compound.

Step 3: Assay Calibration

  • Calibrate the instrument using standard d-methamphetamine calibrators (e.g., 0, 250, 500, 1000 ng/mL).

  • Causality Check: Ensure the calibration curve achieves an R2>0.99 . This validates the antibody's dynamic range before introducing the cross-reactant.

Step 4: Competitive Immunoassay Execution

  • Process the spiked samples in triplicate using your platform of choice (EMIT, FPIA, or ELISA).

  • Record the apparent concentration (ng/mL) generated by the instrument for each spiked sample.

Step 5: Data Synthesis & Calculation

  • Calculate the percent cross-reactivity using the formula:

    (Apparent Concentration÷Spiked Target Concentration)×100
  • Validation: The parent compound should yield a flatline response (near 0%), while the metabolite should demonstrate a linear, dose-dependent increase in apparent concentration.

Protocol Step1 1. Matrix Prep (Drug-Free Human Urine) Step2 2. Analyte Spiking (Parent & Metabolite Aliquots) Step1->Step2 Step3 3. Serial Dilution (10³ to 10⁵ ng/mL) Step2->Step3 Step4 4. Immunoassay Execution (EMIT / FPIA / ELISA) Step3->Step4 Step5 5. Data Synthesis (Calculate % Cross-Reactivity) Step4->Step5

Fig 2. Self-validating experimental workflow for quantifying immunoassay cross-reactivity.

Conclusion

When evaluating Phenyl(2-phenylmorpholino)methanone, toxicologists must account for the chemical transformation of the molecule. Relying solely on the parent compound's structure will lead to a false sense of security regarding assay specificity. By understanding the necessity of π–cation interactions in antibody binding, laboratories can accurately predict that the in vivo hydrolysis to 2-phenylmorpholine is the true catalyst for cross-reactivity in standard stimulant screens.

References

  • Dynacare.Interpretation Guide: Immunoassay-based Urine Drug Screening.
  • Lin-Zhi International, Inc.LZI Methamphetamine Enzyme Immunoassay Cross-Reactivity Data.
  • Journal of Agricultural and Food Chemistry (ACS Publications).π–Cation Interactions in Molecular Recognition: Perspectives on Pharmaceuticals and Pesticides.

Sources

Comparative

A Researcher's Guide to the Structure-Activity Relationship of Phenyl(2-phenylmorpholino)methanone and Its Analogs: A Comparative Analysis

For researchers and drug development professionals navigating the complex landscape of monoamine reuptake inhibitors, understanding the nuanced relationship between a compound's structure and its biological activity is p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the complex landscape of monoamine reuptake inhibitors, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. This guide provides an in-depth comparison of the structure-activity relationship (SAR) of compounds based on the phenylmorpholine scaffold, with a particular focus on analogs of the classic psychostimulant phenmetrazine. While Phenyl(2-phenylmorpholino)methanone, also known as fenbutrazate, is a key member of this class, the available quantitative pharmacological data is limited. Therefore, this guide will leverage the extensive research on the closely related and structurally similar phenmetrazine (3-methyl-2-phenylmorpholine) and its derivatives to elucidate the core principles of SAR within this chemical family. The insights derived from phenmetrazine analogs are highly translatable and offer a robust framework for predicting the pharmacological profile of Phenyl(2-phenylmorpholino)methanone and designing novel analogs with desired selectivity and potency.

The Phenylmorpholine Scaffold: A Privileged Structure for Monoamine Transporter Interaction

The phenylmorpholine core structure is a well-established pharmacophore for interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1][2] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key mechanism for treating conditions like ADHD and depression, but also underlies the abuse potential of many psychostimulants.[3] The fundamental structure consists of a phenyl ring attached to a morpholine ring, offering multiple points for chemical modification to tune the compound's affinity and selectivity for the different monoamine transporters.

Caption: The core phenylmorpholine scaffold with key modification points (R1 and R2).

Structure-Activity Relationship: Unpacking the Impact of Chemical Modifications

The pharmacological profile of phenylmorpholine derivatives can be dramatically altered by seemingly minor structural changes. The following sections dissect the SAR of this class by examining key modification points and their impact on transporter affinity and in vivo activity.

Phenyl Ring Substitutions: Fine-Tuning Selectivity

Substitution on the phenyl ring is a critical determinant of a compound's potency and selectivity for DAT, NET, and SERT. The position and electronic properties of the substituent play a crucial role.

A study by McLaughlin et al. (2018) on methyl-substituted phenmetrazine isomers provides a clear illustration of this principle.[4] Their findings demonstrate that the position of the methyl group on the phenyl ring significantly impacts the compound's activity at the monoamine transporters.

Table 1: In Vitro Monoamine Transporter Activity of Phenmetrazine and its Methyl-Substituted Analogs

CompoundDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)DAT:SERT Selectivity
Phenmetrazine2.51.2>10>4
2-Methylphenmetrazine (2-MPM)6.745.2>10>1.5
3-Methylphenmetrazine (3-MPM)>101.8>10-
4-Methylphenmetrazine (4-MPM)1.932.51.11.75

Data adapted from McLaughlin et al., 2018.[4]

From this data, several key SAR insights emerge:

  • Unsubstituted Phenmetrazine: Exhibits a preference for DAT and NET over SERT.[4]

  • 2-Methyl Substitution (2-MPM): Decreases potency at both DAT and NET compared to the parent compound.[4]

  • 3-Methyl Substitution (3-MPM): Dramatically reduces DAT and SERT activity while retaining moderate NET inhibition.[4]

  • 4-Methyl Substitution (4-MPM): Enhances DAT potency and significantly increases SERT affinity, leading to a more balanced DAT/SERT profile.[4] This shift towards increased serotonergic activity suggests that 4-MPM may have a distinct behavioral profile compared to the more catecholamine-selective analogs.[4]

Similarly, fluorination of the phenyl ring also modulates transporter activity. Research on fluorophenmetrazine isomers has shown that these compounds generally act as potent monoamine releasers with a preference for DAT and NET.[5][6]

Morpholine Ring Modifications: Impact on Potency and Mechanism of Action

Modifications to the morpholine ring, particularly at the nitrogen and the carbon adjacent to the phenyl ring, also profoundly influence the pharmacological profile.

  • N-Alkylation: The presence and size of an alkyl group on the morpholine nitrogen can affect potency and duration of action. For instance, phendimetrazine, the N-methylated analog of phenmetrazine, is considered a prodrug that is metabolized to phenmetrazine to exert its primary effects.[1][7]

  • Carbonyl Group (as in Phenyl(2-phenylmorpholino)methanone): The replacement of the methyl group in phenmetrazine with a carbonyl group to form fenbutrazate is a significant structural change. While specific quantitative data for fenbutrazate's transporter affinity is scarce in the readily available literature, the introduction of a polar carbonyl group would be expected to alter the compound's physicochemical properties, including its polarity and hydrogen bonding potential. This could influence its binding kinetics and overall pharmacological profile. Bioisosteric replacement of a carbonyl group is a common strategy in medicinal chemistry to modulate a compound's properties.[6]

From In Vitro Affinity to In Vivo Effects: Correlating SAR with Behavioral Outcomes

The ultimate goal of SAR studies is to predict how structural modifications will translate to in vivo effects. For psychostimulants, locomotor activity is a key behavioral measure that often correlates with dopamine and norepinephrine transporter inhibition.

Studies have shown that phenmetrazine and its analogs that are potent DAT and NET inhibitors generally produce locomotor stimulation in rodents.[8] For example, the locomotor stimulant effects of many psychostimulants are thought to be mediated by increased dopamine signaling in the nucleus accumbens. The potency of a compound to increase locomotor activity often correlates with its in vitro affinity for DAT.

Caption: A typical experimental workflow for characterizing novel phenylmorpholine analogs.

Experimental Protocols: Methodologies for SAR Elucidation

The following are detailed, step-by-step methodologies for the key experiments used to characterize the SAR of phenylmorpholine analogs.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of test compounds for DAT, NET, and SERT.

Rationale: This assay directly measures the interaction of a compound with its target transporter protein, providing a quantitative measure of affinity. It is a fundamental first step in characterizing a novel compound.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat striatum for DAT, cortex for NET and SERT) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes containing the transporters.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes, a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, include a high concentration of a known selective inhibitor for the target transporter (e.g., GBR 12909 for DAT).

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosome Monoamine Uptake Assay

Objective: To determine the functional inhibitory potency (IC50) of test compounds on the uptake of dopamine, norepinephrine, and serotonin into synaptosomes.

Rationale: This assay provides a measure of the compound's ability to block the function of the transporter, which is more physiologically relevant than binding affinity alone. It can also help to distinguish between uptake inhibitors and releasing agents.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Dissect and homogenize brain tissue rich in the desired monoamine transporter in a sucrose buffer.

    • Centrifuge the homogenate at a low speed to remove larger debris.

    • Centrifuge the supernatant at a higher speed to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES).

  • Uptake Inhibition Assay:

    • Pre-incubate aliquots of the synaptosome preparation with varying concentrations of the test compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake reaction by adding a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) to measure the initial rate of transport.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value by plotting the percentage of inhibition of uptake versus the log concentration of the test compound.

Protocol 3: Locomotor Activity Assessment in Rodents

Objective: To evaluate the in vivo stimulant or depressant effects of test compounds.

Rationale: Locomotor activity is a sensitive and reliable behavioral endpoint for assessing the central effects of psychostimulant drugs. It provides a measure of a compound's overall effect on motor function and arousal.

Step-by-Step Methodology:

  • Animal Acclimation:

    • House the animals (typically mice or rats) in the testing facility for at least one week prior to the experiment to acclimate them to the environment.

    • On the day of testing, transport the animals to the testing room and allow them to habituate for at least 30-60 minutes.

  • Apparatus:

    • Use open-field arenas equipped with automated activity monitoring systems (e.g., infrared beam breaks or video tracking software).

  • Procedure:

    • Administer the test compound or vehicle to the animals via a specified route (e.g., intraperitoneal, subcutaneous, oral).

    • Immediately place each animal into the center of the open-field arena.

    • Record locomotor activity for a predetermined duration (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug's effect.

    • Compare the total locomotor activity between different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion and Future Directions

The structure-activity relationship of the phenylmorpholine scaffold is a rich and complex field of study. The extensive research on phenmetrazine and its analogs has provided a solid foundation for understanding how structural modifications influence monoamine transporter affinity and in vivo activity. Phenyl ring substitutions are a powerful tool for fine-tuning selectivity, while modifications to the morpholine ring can impact potency and mechanism of action.

For Phenyl(2-phenylmorpholino)methanone (fenbutrazate), further research is needed to fully characterize its in vitro and in vivo pharmacological profile. Specifically, quantitative binding and uptake assays at the monoamine transporters, as well as in vivo behavioral studies, would provide a clearer understanding of its place within the phenylmorpholine class. Future research in this area could also explore the bioisosteric replacement of the carbonyl group in fenbutrazate with other functional groups to further probe the SAR of this important scaffold and potentially develop novel compounds with improved therapeutic properties.

References

  • Banks, M. L., Blough, B. E., Fennell, T. R., Snyder, R. W., & Negus, S. S. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and alcohol dependence, 133(2), 570–577.
  • Carrasco, F. R., & Rocha, L. (2005). Effect of phenmetrazine, aminorex and ( ) p-chloramphetamine on the motor activity and turnover rate of brain catecholamines. European journal of pharmacology, 514(2-3), 143–149.
  • Glennon, R. A., & Young, R. (2016). Phendimetrazine and phenmetrazine: a review of their abuse potential and the characterization of their stimulant-like effects in rats. Drug and alcohol dependence, 161, 1–11.
  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta-positional isomers. Drug testing and analysis, 10(9), 1403–1414.
  • Partilla, J. S., Dempsey, A. G., Nagpal, A. S., Blough, B. E., Baumann, M. H., & Rothman, R. B. (2006). Interaction of amphetamines and related compounds at the vesicular monoamine transporter. Journal of pharmacology and experimental therapeutics, 319(1), 237–246.
  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32–41.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23–40.
  • Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., Dieu, L. H., & Maurer, H. H. (2014). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 171(11), 2779–2791.
  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 149-157.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147–3176.
  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents - Anilocus. (2025). Retrieved from [Link]

  • Discovery and Development of Monoamine Transporter Ligands - PMC. (n.d.). Retrieved from [Link]

  • Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters - PMC. (2016). Retrieved from [Link]

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Validation

A Comparative In Vitro Analysis of Morpholine Derivatives: Benchmarking Against the Hypothetical Profile of Phenyl(2-phenylmorpholino)methanone

Introduction: The Enduring Versatility of the Morpholine Scaffold and the Emergence of Novel Derivatives The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to enhan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Versatility of the Morpholine Scaffold and the Emergence of Novel Derivatives

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Its incorporation into a diverse array of molecules has yielded compounds with a broad spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antidiabetic properties.[2][3][4] Traditional morpholine derivatives, characterized by substitutions on the morpholine nitrogen or at other positions on the ring, have been the subject of extensive in vitro evaluation, providing a rich dataset for comparative analysis.

This guide focuses on a comparative in vitro analysis of various traditional morpholine derivatives, juxtaposed with the hypothetical profile of a novel, yet sparsely characterized compound, Phenyl(2-phenylmorpholino)methanone. While specific experimental data for Phenyl(2-phenylmorpholino)methanone is not yet prevalent in the public domain, its structure, combining the established morpholine moiety with a phenylmethanone core, suggests potential bioactivity. The phenylmethanone scaffold is also a known pharmacophore, with derivatives exhibiting activities such as protein tyrosine kinase inhibition.[5][6]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the in vitro performance of well-documented morpholine derivatives, supported by experimental data and detailed protocols. By understanding the established in vitro landscape of this chemical class, researchers can better contextualize the potential of novel structures like Phenyl(2-phenylmorpholino)methanone and design robust screening cascades for their evaluation.

Comparative In Vitro Performance of Traditional Morpholine Derivatives

The in vitro bioactivity of morpholine derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the performance of several distinct classes of traditional morpholine derivatives across various therapeutic areas, providing a benchmark for the potential evaluation of new chemical entities.

Compound Class Target/Assay Key Findings (IC50/Activity) Cell Line/System Source
Morpholine-Substituted Tetrahydroquinolines mTOR Inhibition / Antiproliferative (MTT Assay)Compound 10e: IC50 = 0.033 µMA549 (Lung Cancer)[1]
Compound 10h: IC50 = 0.087 µMMCF-7 (Breast Cancer)[1]
2-Morpholino-4-phenylamino-quinolines AnticancerCompound 3d: IC50 = 8.50 µMHepG2 (Liver Cancer)[7]
Morpholine-Derived Thiazoles Carbonic Anhydrase-II InhibitionIC50 range of 14–20 µM for 4-para-nitrophenyl substituted seriesBovine Carbonic Anhydrase-II[8]
Sila-Morpholine Analogues Antifungal (MIC)Sila-analogue 24 showed superior fungicidal potential compared to fenpropimorph and amorolfine.Candida albicans, Cryptococcus neoformans, Aspergillus niger[9][10]
Morpholine-Substituted Benzimidazolium Salts α-Glucosidase InhibitionRemarkable inhibitory potential, with electron-donating groups on the phenyl ring enhancing activity.In vitro enzyme assay[4]
Morpholine-Acetamide Derivatives Carbonic Anhydrase (CA-IX) InhibitionCompound 1h: IC50 = 8.12 µMCA-IX enzyme assay[11]
Antiproliferative (MTT Assay)Compound 1h: IC50 = 9.40 µMID8 (Ovarian Cancer)[11]

In-Depth Look: Mechanism of Action of Morpholine Derivatives as mTOR Inhibitors

A significant area of research for morpholine derivatives has been in oncology, particularly as inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.[1] The morpholine moiety in these inhibitors often plays a key role in improving water solubility and facilitating specific interactions within the ATP-binding pocket of the mTOR kinase domain.[1] The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway, a common target for anticancer therapies.

mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Morpholine Derivative (e.g., Compound 10e) Morpholine Derivative (e.g., Compound 10e) Morpholine Derivative (e.g., Compound 10e)->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols are representative of the assays commonly employed to evaluate the in vitro activity of morpholine derivatives.

MTT Assay for Antiproliferative Activity

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to produce a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7, HepG2) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Phenyl(2-phenylmorpholino)methanone and traditional morpholine derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[1]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.[7]

In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase, a target for various therapeutic indications.

Principle: The assay is based on the esterase activity of CA. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a solution of the purified CA enzyme, the substrate (NPA), and the test compounds at various concentrations.

  • Reaction Initiation: In a 96-well plate, add the enzyme solution and the test compound. Pre-incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the NPA substrate to each well.

  • Absorbance Measurement: Immediately measure the change in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.[12]

General Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the in vitro screening of a novel compound library.

Workflow Compound Library (e.g., Novel Morpholine Derivatives) Compound Library (e.g., Novel Morpholine Derivatives) Primary Screening (e.g., High-Throughput Target-Based Assay) Primary Screening (e.g., High-Throughput Target-Based Assay) Compound Library (e.g., Novel Morpholine Derivatives)->Primary Screening (e.g., High-Throughput Target-Based Assay) Hit Identification Hit Identification Primary Screening (e.g., High-Throughput Target-Based Assay)->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Secondary Assays (e.g., Cell-Based Viability, Selectivity) Secondary Assays (e.g., Cell-Based Viability, Selectivity) Dose-Response & IC50 Determination->Secondary Assays (e.g., Cell-Based Viability, Selectivity) Lead Candidate Selection Lead Candidate Selection Secondary Assays (e.g., Cell-Based Viability, Selectivity)->Lead Candidate Selection

Caption: A generalized workflow for in vitro screening and lead identification.

Conclusion and Future Directions

The diverse in vitro activities of traditional morpholine derivatives underscore the remarkable versatility of this chemical scaffold. From potent anticancer and antifungal agents to enzyme inhibitors for metabolic diseases, the morpholine moiety continues to be a valuable component in drug design.

While Phenyl(2-phenylmorpholino)methanone remains a largely unexplored entity, its hybrid structure presents an intriguing starting point for new drug discovery campaigns. The phenylmethanone core, a known pharmacophore, coupled with the privileged morpholine ring, suggests that this compound could exhibit a range of biological activities.

Future in vitro studies on Phenyl(2-phenylmorpholino)methanone should encompass a broad panel of assays, including but not limited to:

  • Antiproliferative assays against a diverse panel of cancer cell lines to assess its potential as an anticancer agent.

  • Enzyme inhibition assays targeting kinases, carbonic anhydrases, and other enzymes implicated in disease.

  • Antimicrobial and antifungal assays to explore its potential in treating infectious diseases.

  • Receptor binding assays to identify potential targets in the central nervous system or other physiological systems.

By leveraging the established methodologies and comparative data presented in this guide, researchers can efficiently and effectively elucidate the in vitro pharmacological profile of Phenyl(2-phenylmorpholino)methanone and other novel morpholine derivatives, paving the way for the development of next-generation therapeutics.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available from: [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PMC. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. Available from: [Link]

  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Publications. Available from: [Link]

  • Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. PMC. Available from: [Link]

  • Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. ResearchGate. Available from: [Link]

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  • An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. Available from: [Link]

  • Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. PMC. Available from: [Link]

  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC. Available from: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available from: [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available from: [Link]

  • Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. PubMed. Available from: [Link]

  • Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. MDPI. Available from: [Link]

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